Methyltetrazine-amine hydrochloride
説明
特性
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOLWATPZTKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345955-28-3 | |
| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Methyltetrazine-Amine Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ligation between methyltetrazine and strained alkenes, a cornerstone of bioorthogonal "click" chemistry, has emerged as an indispensable tool for bioconjugation, enabling precise and efficient molecular labeling in complex biological systems.[1] Its exceptional reaction speed, high specificity, and ability to proceed under mild, aqueous conditions have propelled its use in a vast array of applications, from cellular imaging to targeted drug delivery and the development of antibody-drug conjugates.[2][3] This technical guide provides an in-depth exploration of the core mechanism of the methyltetrazine-mediated click reaction, supported by quantitative kinetic data, detailed experimental protocols, and a visual representation of the reaction pathway.
The Underlying Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The click reaction involving methyltetrazine does not directly involve the amine group. Instead, the amine serves as a crucial functional handle for attaching the methyltetrazine moiety to a molecule of interest (e.g., a protein, antibody, or drug molecule) prior to the click reaction. The core of the click chemistry itself is an inverse-electron-demand Diels-Alder (iEDDA) reaction .[1][4]
This reaction occurs between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich alkene, such as a trans-cyclooctene (TCO), which acts as the dienophile.[1][5] The key steps are:
-
[4+2] Cycloaddition: The tetrazine and the strained alkene undergo a rapid concerted [4+2] cycloaddition to form an unstable, polycyclic intermediate. This is the rate-determining step of the reaction.[1]
-
Retro-Diels-Alder Elimination: The intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂).
-
Stable Product Formation: This elimination results in the formation of a stable dihydropyridazine product, which may further tautomerize to a more stable pyridazine form, covalently linking the two molecules.[2][6]
The "methyl" group on the methyltetrazine ring enhances the stability of the compound, particularly in aqueous environments, compared to its unsubstituted (hydrogen-substituted) counterparts, without significantly compromising the reaction kinetics.[6][7][8] This improved stability is a critical feature for multi-step bioconjugation procedures.
Quantitative Data: Reaction Kinetics
The kinetics of the tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k) spanning several orders of magnitude depending on the specific structures of the tetrazine and the dienophile.[4][5] The table below summarizes reported kinetic data for various tetrazine derivatives reacting with TCO.
| Tetrazine Derivative | Dienophile | Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions | Source |
| 3,6-dipyridyl-s-tetrazine | Strained TCO derivative | 22,000 | MeOH, 25°C | [9] |
| 3,6-diphenyl-s-tetrazine | Strained TCO derivative | 3,100 | MeOH, 25°C | [9] |
| Dipyridyl tetrazine | TCO | 2,000 (±400) | Not specified | [10] |
| 3,6-diphenyl-s-tetrazine | TCO | 19.1 | MeOH, 25°C | [9] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [10][11] |
| Methyl-substituted tetrazines | TCO | ~1,000 | Not specified | [10] |
| General Range | TCO | 1 - 1 x 10⁶ | Not specified | [5][10] |
Note: The specific structure of the tetrazine and dienophile, including their substituents, significantly impacts the reaction rate. The values presented are for comparison and highlight the rapid nature of this ligation.
Experimental Protocols
Successful use of methyltetrazine-amine in bioconjugation involves two main stages: (1) functionalization of a molecule of interest with the methyltetrazine moiety, and (2) the bioorthogonal ligation with a TCO-modified partner.
Protocol 1: Functionalization of a Protein with Methyltetrazine-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a methyltetrazine N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Methyltetrazine-PEG-NHS ester.
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for purification.
Methodology:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[10] If the stock buffer contains primary amines (e.g., Tris or glycine), exchange it for PBS using a spin desalting column.[1][10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the protein solution.[1][12] The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10][12]
-
Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted Methyltetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[1][10]
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the click reaction between the newly formed methyltetrazine-functionalized protein and a second protein that has been modified with a TCO group.
Materials:
-
Purified methyltetrazine-functionalized protein ("Protein A-MTz").
-
TCO-functionalized protein ("Protein B-TCO").
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reactant Combination: Combine "Protein A-MTz" and "Protein B-TCO" in reaction buffer, typically at a 1:1 molar ratio.[10] For optimal results, a slight excess (e.g., 1.1 to 1.5 molar equivalents) of one component can be used.
-
Incubation: Incubate the mixture at room temperature for 30-120 minutes with gentle rotation.[10] The reaction can also be performed at 4°C, though this may require a longer incubation period.
-
Monitoring (Optional): The reaction progress can be monitored spectrophotometrically by the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510-540 nm.[1]
-
Purification: If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[10]
-
Storage: Store the final protein-protein conjugate at 4°C.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Structurally Optimized Tetrazines for Rapid Biological Labeling - Enamine [enamine.net]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyltetrazine-Amine Hydrochloride: Properties, Stability, and Experimental Protocols
This technical guide provides a comprehensive overview of methyltetrazine-amine hydrochloride, a key reagent in bioorthogonal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, stability, and provides a representative experimental protocol for its synthesis.
Core Properties of this compound
This compound is a versatile chemical tool, primarily utilized for its ability to participate in rapid and specific bioorthogonal reactions.[1] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonym(s) | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl | [2] |
| CAS Number | 1596117-29-1 | [2] |
| Molecular Formula | C₁₀H₁₂ClN₅ | |
| Molecular Weight | 237.69 g/mol | |
| Appearance | Pale purple to purple solid/crystals | [2][3] |
| Purity | ≥95% (HPLC) | [1][4] |
| Storage Temperature | -20°C | [2][4] |
Stability and Handling
A significant advantage of this compound is its enhanced stability compared to its unsubstituted tetrazine-amine counterpart.[2][5] This improved stability allows for its use in a broader array of chemical transformations and facilitates long-term storage, particularly in aqueous buffers.[2][5] The hydrochloride salt form further contributes to its stability and ease of handling.[5]
For safe handling, it is recommended to use this compound in a well-ventilated area, preferably a chemical fume hood.[6] Personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[6] In case of accidental release, the material should be mixed with an inert absorbent material and collected in a sealed container for disposal.[6]
Recommended storage conditions are at -20°C in a tightly sealed container.[2][4] Some suppliers recommend storage at 4°C, protected from light.[3] When stored as a solution, it is advised to aliquot and store at -80°C for up to six months or -20°C for one month, protected from light, to avoid repeated freeze-thaw cycles.[3][7]
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This compound is a key component in the inverse electron demand Diels-Alder (iEDDA) click chemistry reaction. This bioorthogonal reaction involves the rapid and selective ligation of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO).[4][8] The reaction is highly efficient under mild, biocompatible conditions and does not require a catalyst.[8] This chemoselectivity allows for the conjugation of biomolecules in complex biological systems.[8]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from the synthesis of similar tetrazine compounds.
Materials:
-
(4-cyanophenyl)methanaminium chloride
-
Acetonitrile
-
Hydrazine hydrate
-
Sulfur
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Synthesis of the Dihydrotetrazine Intermediate:
-
In a round-bottom flask, dissolve (4-cyanophenyl)methanaminium chloride in acetonitrile.
-
Add hydrazine hydrate and elemental sulfur.
-
Reflux the mixture for the appropriate time to form the dihydrotetrazine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Oxidation to the Tetrazine:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium nitrite in water dropwise to the reaction mixture. This will oxidize the dihydrotetrazine to the desired methyltetrazine. The reaction is typically exothermic and may require cooling in an ice bath.
-
-
Purification:
-
The crude reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC). A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
The fractions containing the desired product are collected and lyophilized to yield the methyltetrazine-amine as a TFA salt.
-
-
Salt Exchange to Hydrochloride:
-
To obtain the hydrochloride salt, the purified TFA salt is dissolved in a minimal amount of 0.1% HCl.
-
The solution is then passed through a C18 solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with water to remove excess acid.
-
The final product is eluted with a suitable solvent, such as methanol.
-
The solvent is removed under reduced pressure to yield this compound as a solid.
-
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[9]
-
High-resolution mass spectrometry (HRMS) to confirm the molecular weight.[9]
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific fields:
-
Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating targeted drug delivery.[1]
-
Diagnostic Imaging: It is used in the development of contrast agents for imaging techniques like MRI and PET scans.[1]
-
Pharmaceutical Development: Its structure is utilized in the synthesis of novel therapeutic agents.[1]
-
Materials Science: It is incorporated into advanced polymers and coatings to enhance their thermal stability and mechanical strength.[1]
The following workflow illustrates a general application in bioconjugation:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1596117-29-1 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyltetrazine-Amine Hydrochloride for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of appropriate chemical tools is paramount for success. Among the plethora of bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful strategy due to its rapid kinetics and high specificity. This guide provides a comprehensive overview of methyltetrazine-amine hydrochloride, a key reagent in this field, with a focus on its practical application for beginners.
Core Concepts: Understanding Methyltetrazine in Bioorthogonal Chemistry
This compound is a stable and versatile reagent used in "click chemistry," a class of reactions known for their high efficiency and selectivity.[1][2] It participates in the IEDDA cycloaddition reaction, a bioorthogonal ligation that occurs rapidly under mild, physiological conditions without the need for a catalyst.[3][4] The primary reaction partner for tetrazines is a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[2]
The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO. This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine conjugate.[3] This irreversible step drives the reaction to completion, ensuring high yields.[4]
The "methyl" substitution on the tetrazine ring offers a crucial balance between reactivity and stability.[4] While some other tetrazine derivatives may exhibit faster reaction kinetics, methyltetrazines have significantly better stability in aqueous solutions, a critical feature for multi-step bioconjugation protocols and in vivo applications.[4][5] The amine group on this compound provides a versatile handle for conjugation to a wide range of biomolecules.
Quantitative Data: A Comparative Look at Tetrazine Performance
The choice of a tetrazine derivative often involves a trade-off between reaction speed and stability. The following tables summarize key quantitative data to aid in the selection process.
| Table 1: Chemical and Physical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅ |
| Molecular Weight | 237.69 g/mol |
| CAS Number | 1596117-29-1 |
| Purity | Typically >99%[6] |
| Form | Powder or crystals[5] |
| Storage Temperature | -20°C[5] |
| Table 2: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO | | | :--- | :--- | :--- | | Tetrazine Derivative | Second-Order Rate Constant (k₂) in M⁻¹s⁻¹ | Reaction Conditions | | Methyl-substituted tetrazine | ~1000 | Aqueous media[3] | | 3-methyl-6-phenyl-tetrazine | 3.14 | ACN, 20°C[3] | | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 210 | PBS, pH 7.4, 37°C[3] | | Phenyl-tetrazine | ~100 | 1,4-dioxane, 25°C[7] | | 2-pyridyl-tetrazine | ~620 | 1,4-dioxane, 25°C[7] | | Dipyridyl-s-tetrazine | ~2000 | - | | Highly reactive 2-pyridyl-tetrazines | up to 69,400 | DPBS, 37°C[7] |
Note: Reaction rates are highly dependent on the specific TCO derivative, solvent, and temperature.
| Table 3: Stability of Tetrazine Derivatives | | | :--- | :--- | :--- | | Tetrazine Derivative | Relative Stability | Notes | | Methyl-substituted tetrazines | High | Good stability in aqueous media, making them robust for various applications. [3][4] | | Hydrogen-substituted tetrazines | Low | More reactive but less stable than methyl-substituted tetrazines.[3] | | Pyridyl-substituted tetrazines | Moderate to Low | Generally less stable in aqueous solutions compared to methyl-substituted tetrazines.[7] | | Dipyridyl-s-tetrazines | Low | Degrade relatively quickly in aqueous environments.[7] |
Experimental Protocols
The use of this compound in bioconjugation typically involves two main stages:
-
Conjugation of Methyltetrazine-Amine to a Biomolecule: The primary amine of the reagent is used to attach it to a biomolecule of interest.
-
Bioorthogonal Ligation with a TCO-Modified Molecule: The now tetrazine-modified biomolecule is reacted with a molecule containing a TCO group.
Protocol 1: Conjugation of Methyltetrazine-Amine to a Protein via Amide Coupling
This protocol describes the conjugation of methyltetrazine-amine to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in reaction buffer or anhydrous DMSO.
-
Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with Methyltetrazine-Amine:
-
Dissolve this compound in the reaction buffer.
-
Add a 20 to 50-fold molar excess of methyltetrazine-amine to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein with a TCO-Fluorophore
This protocol outlines the "click" reaction between the tetrazine-modified protein from Protocol 1 and a TCO-conjugated fluorescent dye.
Materials:
-
Tetrazine-modified protein in PBS, pH 7.4
-
TCO-conjugated fluorophore (e.g., TCO-Cy5) dissolved in DMSO
-
PBS, pH 7.4
Methodology:
-
Reactant Preparation:
-
Ensure the tetrazine-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the TCO-fluorophore in DMSO.
-
-
Click Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-fluorophore to the tetrazine-modified protein solution. A slight molar excess of the TCO reagent is recommended to ensure complete labeling.[8]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction is often complete within minutes.
-
-
Purification (Optional): If necessary, remove any unreacted TCO-fluorophore using a desalting column or dialysis. For many imaging applications with fluorogenic probes, this step may not be required.
-
Characterization: The final fluorescently labeled protein conjugate can be characterized by methods such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520-540 nm) and SDS-PAGE.
Visualizing the Concepts
To further clarify the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The IEDDA reaction mechanism between methyltetrazine and TCO.
Caption: A typical experimental workflow for bioconjugation.
Caption: Tracking a cell surface receptor with a methyltetrazine conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Methyltetrazine-amine Hydrochloride for Bioorthogonal Chemistry
Introduction
Methyltetrazine-amine hydrochloride is a pivotal reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Specifically, it is a key building block for synthesizing probes and linkers used in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal "click chemistry" ligations currently available.[1][2][3] The stability of the methyl-substituted tetrazine is significantly improved compared to its hydrogen-substituted counterpart, allowing for a broader range of applications and easier handling.[4][5] This technical guide provides essential data, detailed experimental protocols, and workflow visualizations for researchers utilizing this compound in drug development, molecular imaging, and proteomics.
Core Properties and Specifications
This compound is typically supplied as a pink or red to purple crystalline solid.[3][6] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1596117-29-1 | [4][6][7] |
| Synonym | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl | [4] |
| Molecular Formula | C₁₀H₁₂ClN₅ | [4][7] |
| Molecular Weight | 237.69 g/mol | [4][6] |
| Purity | Typically ≥95% (HPLC) | [4][6] |
| Appearance | Pink to Dark Red/Purple Powder or Crystals | [6] |
| Storage Conditions | Store at -20°C, desiccated | [4] |
Core Application: The Tetrazine-TCO iEDDA Ligation
The primary application of this compound is as a precursor for molecules that participate in the iEDDA reaction with a trans-cyclooctene (TCO) derivative.[3][8] This reaction is characterized by its exceptionally rapid kinetics (up to 30,000 M⁻¹s⁻¹) and high specificity, forming a stable dihydropyridazine conjugate and releasing nitrogen gas as the sole byproduct.[9][10] The amine group on this compound provides a convenient handle for conjugation to biomolecules, often via amide bond formation with an activated carboxylic acid (e.g., an NHS ester).
Reaction Mechanism
The ligation proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile).[2] This is followed by a retro-Diels-Alder reaction that rapidly eliminates N₂, driving the reaction to completion and forming the stable conjugate.[10]
Experimental Protocols
This section outlines a general, two-stage protocol for the labeling of a biomolecule with a TCO derivative and its subsequent ligation with a molecule functionalized with Methyltetrazine-amine.
Protocol 1: Activation of Biomolecule with TCO-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-NHS ester (e.g., TCO-PEG4-NHS).
-
Anhydrous DMSO or DMF.[11]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS buffer.[11] If the storage buffer contains primary amines like Tris or glycine, exchange it for PBS using a spin desalting column.[11]
-
TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines.[9][11]
-
Labeling Reaction: Immediately add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][11]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9][11] The resulting TCO-activated protein is ready for ligation.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction between the TCO-activated protein and a Methyltetrazine-functionalized molecule.
Materials:
-
TCO-activated protein (from Protocol 1).
-
This compound-derived molecule (e.g., Methyltetrazine-PEG-NHS ester reacted with a small molecule).
-
PBS buffer, pH 7.4.
Procedure:
-
Reagent Preparation: Prepare the Methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
-
Ligation Reaction: Combine the TCO-activated protein and the Methyltetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio in PBS buffer.[11] A slight excess of the tetrazine component can be used to ensure complete consumption of the labeled protein.[11]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[11] For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance peak between 510 and 550 nm.[9][11]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted tetrazine compound using size-exclusion chromatography or another appropriate method.[11]
-
Storage: Store the final bioconjugate at 4°C.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment, from reagent preparation to the final ligation step.
References
- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride 95% | CAS: 1596117-29-1 | AChemBlock [achemblock.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 1596117-29-1 | MFCD28166182 | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride [aaronchem.com]
- 8. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Solubility Profile of Methyltetrazine-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyltetrazine-amine hydrochloride in various solvents, a critical parameter for its application in bioconjugation, drug delivery, and imaging.[1] The stability of Methyltetrazine-amine is noted to be significantly improved compared to the hydrogen-substituted tetrazine-amine, particularly in aqueous buffers, and it is often supplied as a hydrochloride salt to enhance stability and ease of handling.[2][3]
Quantitative Solubility Data
The solubility of this compound and its derivatives has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that factors such as the hygroscopic nature of solvents like DMSO can significantly impact solubility, and the use of newly opened solvents is recommended.[4][5]
| Compound | Solvent(s) | Solubility | Conditions | Source(s) |
| This compound | DMSO | 20.83 mg/mL (103.51 mM) | Ultrasonic, warming, pH adjusted to 2 with HCl, and heating to 60°C | [4] |
| DMSO | 100 mg/mL (420.72 mM) | Ultrasonic needed | [5] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.52 mM) | Clear solution | [5] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.52 mM) | Clear solution | [5] | |
| Methyltetrazine-PEG4-amine HCl | THF, DCM, DMF, DMSO | Soluble | Not specified | [6] |
| Methyltetrazine-PEG4-amine HCl salt | DMSO | Soluble | Not specified | [7] |
| Methyltetrazine-PEG7-amine HCl salt | Water, DMSO, DCM, DMF | Soluble | Not specified | [8] |
Experimental Protocol for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general methodology can be inferred from standard laboratory practices for amine hydrochlorides. The following is a generalized protocol.
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Vials or test tubes
-
Vortex mixer
-
Sonicator
-
Water bath or heating block
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 1 mg, 5 mg, 10 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent to the vial.
-
Dissolution Attempts:
-
Vortexing: Vigorously mix the solution using a vortex mixer for a set period (e.g., 2-5 minutes).
-
Sonication: If the compound does not fully dissolve, place the vial in a sonicator bath for a defined time (e.g., 10-15 minutes).
-
Heating: If solubility is still limited, gently warm the solution in a water bath or on a heating block. The temperature should be controlled and monitored to avoid degradation of the compound. For this compound in DMSO, heating to 60°C has been reported.[4]
-
-
Observation: After each step, visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.
-
Incremental Solvent Addition: If the compound remains insoluble, incrementally add more solvent and repeat the dissolution steps until the solid is fully dissolved.
-
Quantification: The solubility is calculated based on the total amount of solvent required to dissolve the initial mass of the compound and is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound like this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1596117-29-1 [amp.chemicalbook.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medkoo.com [medkoo.com]
- 8. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Tetrazine-TCO Ligation for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a premier bioorthogonal ligation tool.[1] Its exceptionally rapid kinetics, high specificity, and biocompatibility have established it as a cornerstone of chemical biology, enabling precise molecular imaging and therapeutic strategies in complex biological systems.[2][3] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols for applying tetrazine-TCO ligation in cellular imaging.
Core Principles of Tetrazine-TCO Ligation
The tetrazine-TCO ligation is a powerful click chemistry reaction that proceeds without the need for a catalyst, making it ideal for use in living systems.[4] The reaction is initiated by an inverse electron-demand Diels–Alder [4 + 2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich TCO (the dienophile).[5] This initial cycloaddition is the rate-determining step. It is followed by a rapid retro-Diels–Alder reaction that irreversibly eliminates nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion.[5][6]
Several key features make this reaction exceptionally well-suited for biological applications:
-
Extraordinary Kinetics: With second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known, enabling efficient labeling at very low, nanomolar concentrations typically found in biological settings.[3][5]
-
High Specificity and Bioorthogonality: Tetrazines and TCOs are abiotic and do not react with endogenous functional groups found in cells, ensuring that the labeling is highly specific to the intended targets.[4][6]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[4]
-
Fluorogenic Potential: Many tetrazine-fluorophore conjugates are designed to be "fluorogenic," meaning the tetrazine quenches the fluorophore's emission. Upon reaction with a TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence ("turn-on"). This property is highly advantageous for no-wash live-cell imaging, as it minimizes background from unbound probes.[1][7]
The reaction kinetics are finely tunable based on the electronic and steric properties of the reactants.[5]
-
Tetrazine Electronics: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction. Conversely, electron-donating groups (EDGs) slow it down.[5]
-
TCO Electronics and Strain: EDGs on the TCO moiety raise its HOMO (Highest Occupied Molecular Orbital) energy, increasing the reaction rate. Ring strain is also a critical factor; the high strain of the trans-double bond in TCOs makes them significantly more reactive than their cis-isomers.[5]
-
Steric Hindrance: Smaller substituents on the tetrazine generally lead to faster kinetics. For instance, hydrogen-substituted tetrazines are typically much more reactive than those with bulkier methyl or phenyl groups.[5]
Quantitative Data: Reaction Kinetics
The selection of a specific tetrazine and TCO pair is critical and depends on the application's requirements for reaction speed versus stability. The following table summarizes second-order rate constants for common pairings.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | One of the early, very rapid examples.[8] |
| Methyl-substituted tetrazine | TCO | Slower kinetics | Often used when higher stability is required.[9] |
| Hydrogen-substituted tetrazine | TCO | Significantly faster than methyl-Tz | Offers a good balance of reactivity and stability.[9] |
| Various (unspecified) | TCO | Up to 1 x 10⁶ | General range cited for fast kinetics.[6] |
| Optimized pairings | Strained TCOs (sTCO) | Up to 10⁷ | Represents the upper end of achievable rates for in vivo use.[3][5] |
Note: Reaction rates are dependent on specific structures, solvent, and temperature. The values presented are for comparative purposes.
Key Experimental Protocols
Protocol for Measuring Reaction Kinetics via Stopped-Flow Spectrophotometry
This protocol allows for the precise determination of second-order rate constants.[1][10]
1. Reagent Preparation: a. Prepare a 1 mM stock solution of the tetrazine derivative in DMSO. b. Prepare a 20 mM stock solution of the TCO derivative in DMSO. c. On the day of the experiment, create working solutions by diluting the stocks in the desired reaction buffer (e.g., PBS, pH 7.4). For pseudo-first-order conditions, the final TCO concentration should be at least 10-fold higher than the tetrazine concentration (e.g., 100 µM TCO and 5-10 µM tetrazine).
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C). b. Load the tetrazine and TCO working solutions into separate syringes of the instrument. c. Initiate rapid mixing of the two solutions. Immediately begin monitoring the decay of the tetrazine's characteristic absorbance over time. This is typically in the 510-540 nm range.[1][6] d. Record the absorbance decay trace until the reaction is complete.
3. Data Analysis: a. Fit the resulting absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative, which is in excess.
Protocol for Antibody-TCO Conjugation and Live-Cell Pretargeting
This two-step protocol first labels a target-specific antibody with TCO and then uses a tetrazine-fluorophore to image cells.[11][12]
Step A: Antibody Conjugation with TCO-NHS Ester
-
Buffer Exchange: Prepare the antibody in an amine-free buffer, such as PBS (pH 7.4). The concentration should typically be 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided as they will react with the NHS ester.[13]
-
Reagent Preparation: Immediately before use, dissolve a TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS). The TCO-labeled antibody is now ready for use.
Step B: Pretargeted Live-Cell Imaging
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom µ-slides) and grow to the desired confluency.
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody (prepared in Step A) in a complete cell culture medium. A typical concentration is 10-100 nM. Incubate for 30-60 minutes at 37°C to allow for antibody binding to the cellular target.
-
Washing (Optional but Recommended): Gently wash the cells 2-3 times with fresh, pre-warmed culture medium to remove unbound antibodies.
-
Labeling: Prepare a solution of a fluorogenic tetrazine-dye in a live-cell imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For fluorogenic probes, the signal will develop rapidly as the ligation occurs, often enabling real-time, no-wash imaging.[11][14]
Protocol for Staining TCO-Labeled Cells for Flow Cytometry
This protocol is for the analysis of cell populations that have been metabolically or surface-labeled with a TCO moiety.[11]
-
Cell Preparation: Harvest TCO-labeled cells and prepare a single-cell suspension in a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA).
-
Staining Solution Preparation: Prepare a stock solution of the tetrazine-fluorophore (e.g., 1 mM in DMSO). Dilute this stock in FACS buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Staining: Add the tetrazine-fluorophore staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine probe.
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and emission filter combination. Include necessary controls, such as unlabeled cells stained with the tetrazine-fluorophore to check for non-specific binding, and TCO-labeled but unstained cells to determine background fluorescence.[11]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with a methyltetrazine moiety. This method utilizes the reaction between an N-hydroxysuccinimide (NHS) ester of methyltetrazine and primary amines (e.g., lysine residues) on the antibody. The resulting methyltetrazine-labeled antibody is a powerful tool for bioorthogonal chemistry, enabling highly specific and efficient conjugation to molecules containing a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" approach is notable for its rapid kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications including in vivo imaging, antibody-drug conjugate (ADC) development, and immunoassay construction.[3][4][5][6]
The protocol described herein is designed to be a comprehensive guide, covering all necessary steps from antibody preparation to the characterization of the final conjugate.
Principle of the Method
The labeling process is a two-step procedure. First, the antibody is modified with a methyltetrazine-NHS ester. The NHS ester reacts with primary amines on the antibody, such as the side chain of lysine residues, to form a stable amide bond.[7][8][9][10] This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7-9).[7][9]
The second step involves the bioorthogonal reaction between the methyltetrazine-labeled antibody and a TCO-containing molecule.[1][3] This IEDDA reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for a catalyst, resulting in a stable covalent linkage.[1][3] The use of a methyltetrazine group can enhance the stability of the linkage compared to some other tetrazine derivatives.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Antibody to be labeled | User-provided | Should be purified and in an amine-free buffer (e.g., PBS). |
| Methyltetrazine-PEG4-NHS Ester | BroadPharm, Vector Labs | Amine-reactive labeling reagent. The PEG4 spacer enhances solubility and reduces steric hindrance.[7][9][11] |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the Methyltetrazine-PEG4-NHS Ester. |
| Reaction Buffer (e.g., 1X PBS, pH 7.2-7.5) | Standard lab supply | Buffer for the antibody during the labeling reaction. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Standard lab supply | To stop the labeling reaction by quenching unreacted NHS esters. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | For purification of the antibody-tetrazine conjugate from excess, unreacted tetrazine.[12] |
| UV-Vis Spectrophotometer | N/A | For determining antibody concentration and the degree of labeling (DOL).[12] |
Experimental Protocol
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester and must be removed.[13]
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
Preparation of Methyltetrazine-NHS Ester Stock Solution
-
Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[13]
Antibody Labeling Reaction
-
Molar Ratio Calculation: Determine the desired molar excess of the Methyltetrazine-PEG4-NHS Ester to the antibody. A starting point of a 10- to 20-fold molar excess is recommended. The optimal ratio may need to be determined empirically for each antibody.
-
Reaction Setup:
-
Add the calculated volume of the Methyltetrazine-PEG4-NHS Ester stock solution to the antibody solution.
-
Mix gently by pipetting up and down.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]
Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[12][13]
Purification of the Labeled Antibody
-
Separate the methyltetrazine-labeled antibody from unreacted labeling reagent and quenching buffer using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.[12]
-
Collect the purified antibody conjugate.
Characterization of the Labeled Antibody
-
Protein Concentration: Determine the concentration of the purified antibody conjugate by measuring its absorbance at 280 nm (A280) using a spectrophotometer.
-
Degree of Labeling (DOL) Calculation: The DOL, which is the average number of methyltetrazine molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm and at the maximum absorbance of the methyltetrazine moiety (typically around 520 nm).[1][12]
-
The DOL can be calculated using the following formula: DOL = (A_max_tetrazine * ε_antibody_280) / [(A_280 - (A_max_tetrazine * CF)) * ε_tetrazine_max] Where:
-
A_max_tetrazine = Absorbance of the conjugate at the λmax of the tetrazine.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_antibody_280 = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_tetrazine_max = Molar extinction coefficient of the methyltetrazine at its λmax.
-
CF (Correction Factor) = A_280_tetrazine / A_max_tetrazine. This corrects for the absorbance of the tetrazine at 280 nm.
-
-
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the labeling of antibodies with methyltetrazine. Actual results may vary depending on the specific antibody and reaction conditions.
| Parameter | Typical Value/Range | Notes |
| Molar Excess of Methyltetrazine-NHS Ester | 5 to 20 equivalents | Higher molar excess generally leads to a higher degree of labeling, but may also increase the risk of antibody aggregation or loss of activity.[14] |
| Degree of Labeling (DOL) | 1 to 5 | A DOL in this range is often sufficient for most applications and helps to preserve the antigen-binding affinity of the antibody.[15] |
| Antibody Recovery | > 85% | Purification using desalting columns typically results in high recovery of the labeled antibody. |
| Reaction Time | 30 to 60 minutes | The reaction of NHS esters with primary amines is generally rapid at room temperature.[1] |
| Reaction pH | 7.2 to 8.5 | A slightly basic pH is optimal for the reaction between the NHS ester and primary amines.[7][9] |
Visualizations
Experimental Workflow
Caption: Workflow for labeling antibodies with Methyltetrazine-NHS Ester.
Signaling Pathway: Bioorthogonal Ligation
Caption: Bioorthogonal reaction between a methyltetrazine-labeled antibody and a TCO-modified molecule.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Inactive Methyltetrazine-NHS Ester | Use fresh, anhydrous DMF or DMSO. Ensure the NHS ester has been stored properly and protected from moisture. |
| Presence of amine-containing buffers | Perform a thorough buffer exchange of the antibody into an amine-free buffer prior to labeling. | |
| Insufficient molar excess of labeling reagent | Increase the molar ratio of Methyltetrazine-NHS Ester to antibody. | |
| Antibody Aggregation | High Degree of Labeling | Reduce the molar excess of the labeling reagent to achieve a lower DOL. |
| Unfavorable buffer conditions | Optimize the buffer composition and pH. | |
| Loss of Antibody Activity | Modification of critical lysine residues in the antigen-binding site | Reduce the DOL by lowering the molar excess of the labeling reagent. Consider site-specific labeling techniques if random lysine labeling is problematic. |
Conclusion
The protocol outlined in these application notes provides a robust and reproducible method for labeling antibodies with methyltetrazine. This technique opens up a vast array of possibilities for researchers in drug development and diagnostics, enabling the creation of precisely engineered antibody conjugates for targeted therapies, advanced imaging modalities, and sensitive detection assays. The high efficiency and specificity of the bioorthogonal tetrazine-TCO ligation make this a superior choice for many bioconjugation applications.[1][3]
References
- 1. broadpharm.com [broadpharm.com]
- 2. escholarship.org [escholarship.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 11. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Revolutionizing In Vivo Imaging: Application of Methyltetrazine-Amine Hydrochloride in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, Methyltetrazine-amine hydrochloride and its derivatives are emerging as powerful tools for in vivo imaging. Leveraging the principles of bioorthogonal chemistry, these compounds enable highly specific and rapid labeling of targets within living organisms, leading to enhanced imaging contrast and reduced background signal. This application note provides an overview of the technology, detailed experimental protocols for pretargeted in vivo imaging, and a summary of key quantitative data to guide researchers in applying this innovative methodology.
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal reaction between a tetrazine moiety, such as that in this compound, and a strained dienophile, most commonly trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds with high selectivity within the complex biological milieu, without interfering with native biochemical processes.[1][2] This "click chemistry" approach forms the basis of a powerful pretargeting strategy for in vivo imaging.
The Pretargeting Strategy: A Two-Step Approach to Precision Imaging
The pretargeting approach decouples the targeting and imaging steps to significantly improve the signal-to-background ratio.[3] First, a targeting molecule, such as an antibody specific to a tumor antigen, is conjugated with a TCO derivative and administered to the subject. This antibody-TCO conjugate is allowed to circulate, accumulate at the target site, and clear from non-target tissues. In the second step, a small, rapidly clearing methyltetrazine probe conjugated to an imaging agent (e.g., a fluorophore or a radionuclide) is administered. This probe then rapidly and specifically reacts with the TCO-modified targeting molecule at the target site, enabling high-contrast imaging.[3]
Key Advantages of the Methyltetrazine-TCO System:
-
Exceptional Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions, enabling efficient labeling at low concentrations.[1]
-
High Specificity: The reaction is highly selective, minimizing off-target labeling and background noise.[2]
-
Biocompatibility: The reactants are well-tolerated in living systems.[1]
-
Versatility: The methyltetrazine moiety can be conjugated to a wide range of imaging agents, including fluorophores for optical imaging and chelators for radiolabeling for PET and SPECT imaging.[1]
-
Improved Signal-to-Noise: The pretargeting approach allows for the clearance of unbound targeting molecules before the administration of the imaging probe, leading to significantly higher target-to-background ratios.[3]
Quantitative Data from In Vivo Imaging Studies
The following tables summarize key quantitative data from various pretargeted in vivo imaging studies utilizing the tetrazine-TCO ligation. These data highlight the efficacy of this approach in achieving high tumor uptake and excellent tumor-to-background ratios.
| Targeting Antibody | Tetrazine Probe | Imaging Modality | Animal Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| CC49-TCO | 111In-tetrazine | SPECT | LS174T Xenograft | 4.2 | 13:1 | - | |
| 5B1-TCO | 18F-AlF-NOTA-tetrazine | PET | BxPC3 Xenograft | 6.4 | - | - | |
| Cetuximab-TCO | 68Ga-tetrazine | PET | A431 Xenograft | 3.48 | - | 2.64 (Tumor/Liver) | |
| huA33-TCO | 68Ga-tetrazine | PET | LS174T Xenograft | 3.9 | 3.9 ± 1.8 | - | |
| CC49-TCO | BODIPY-tetrazine | Fluorescence | LS174T Xenograft | - | 4:1 | - | [4] |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
This section provides detailed protocols for a typical pretargeted in vivo imaging experiment using a TCO-modified antibody and a methyltetrazine-conjugated imaging probe.
Protocol 1: Preparation of TCO-Conjugated Antibody
This protocol describes the conjugation of a TCO-NHS ester to a targeting antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure the primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (the number of TCO molecules per antibody) using MALDI-TOF mass spectrometry.
Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol provides a general guideline for in vivo fluorescence imaging. Specific parameters should be optimized for the particular animal model, targeting antibody, and imaging system.[3]
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Antibody-TCO conjugate (from Protocol 1)
-
Methyltetrazine-amine conjugated to a near-infrared (NIR) fluorophore
-
Sterile phosphate-buffered saline (PBS)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Antibody-TCO Administration: Reconstitute the lyophilized Antibody-TCO conjugate in sterile PBS to a final concentration of 1 mg/mL. Administer 100 µg of the Antibody-TCO conjugate to each mouse via intravenous (tail vein) injection.[3]
-
Incubation and Clearance: Allow the Antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This time should be optimized based on the pharmacokinetics of the specific antibody.[3]
-
Fluorescent Tetrazine Probe Preparation and Administration: Prepare a stock solution of the fluorescent methyltetrazine probe in DMSO. Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be below 5%. Administer the fluorescent tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically.[3]
-
In Vivo Imaging: Anesthetize the mice at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen NIR fluorophore.[3]
-
Control Group: Acquire images of a control group of mice that did not receive the Antibody-TCO conjugate to assess non-specific probe accumulation.[3]
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and in a region of non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.[3]
Protocol 3: Pretargeted In Vivo PET/SPECT Imaging in a Mouse Tumor Model
This protocol provides a general guideline for pretargeted radionuclide imaging.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Antibody-TCO conjugate (from Protocol 1)
-
Radiolabeled Methyltetrazine-amine derivative (e.g., with 18F, 64Cu, 68Ga, 89Zr, or 111In)
-
Sterile phosphate-buffered saline (PBS)
-
PET or SPECT imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Antibody-TCO Administration: Administer the Antibody-TCO conjugate (typically 50-100 µg per mouse) via intravenous injection.
-
Incubation and Clearance: Allow 24 to 72 hours for the antibody to accumulate at the target and clear from circulation. The optimal time interval depends on the antibody's pharmacokinetics.
-
Radiolabeled Tetrazine Administration: Inject the radiolabeled methyltetrazine probe intravenously. The amount of radioactivity will depend on the specific radionuclide and imaging system (typically 1-10 MBq).
-
In Vivo Imaging: Perform PET or SPECT imaging at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 12, 24 hours) to monitor its biodistribution and target accumulation.
-
Biodistribution Studies (Optional): Following the final imaging session, euthanize the animals and collect major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the bioorthogonal reaction and the pretargeted imaging workflow.
References
Application of Methyltetrazine-Amine in Creating Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of Antibody-Drug Conjugates (ADCs) is a targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the potency of a cytotoxic agent. A critical component of ADC design is the linker technology used to attach the drug to the antibody. The bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for this purpose. This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) offers exceptionally fast kinetics, high specificity, and the ability to proceed in aqueous environments without the need for a catalyst, making it ideal for bioconjugation.[1][2][3]
Methyltetrazine-amine is a versatile reagent that can be incorporated into linkers for conjugation to antibodies. This document provides detailed application notes and protocols for the use of methyltetrazine-amine in the creation of ADCs, including quantitative data summaries, experimental procedures, and visualizations of key workflows and biological pathways.
Data Presentation
Table 1: Quantitative Data for Methyltetrazine-TCO Based ADCs
| Parameter | Value | ADC Construct / System | Reference |
| Drug-to-Antibody Ratio (DAR) | 4 | Anti-TAG72 diabody-TCO-MMAE | [4] |
| In Vitro Drug Release | 90% | tc-ADC with tetrazine activator in PBS | [4] |
| In Vitro Efficacy (EC50) | 185 pM | tc-ADC + activator in LS174T cells | [4] |
| 35 pM | tc-ADC + activator in OVCAR-3 cells | [4] | |
| 55 ± 10 pM | Trastuzumab(MMAE)2 in SK-BR-3 cells | ||
| Conjugation Efficiency | Reaction completed within 3 hours | Trastuzumab(CypK)2 with tetrazine-vcMMAE | |
| In Vivo Tumor Uptake | 29% ID/g | tc-ADC in LS174T xenografts | [4] |
| 6% ID/g | tc-ADC in OVCAR-3 xenografts | [4] | |
| Reaction Kinetics (Second-order rate constants) | ~1 - 1x10^6 M-1s-1 | Tetrazine-TCO ligation | [1][3] |
Experimental Protocols
Protocol 1: Antibody Modification with TCO
This protocol describes the modification of an antibody with a TCO moiety using a TCO-NHS ester.
Materials:
-
Antibody solution (e.g., IgG) at 1-2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).
-
1 M Sodium Bicarbonate (NaHCO3).
-
Spin desalting columns.
-
Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µg of the antibody solution with 5 µL of 1 M NaHCO3.
-
TCO-NHS Ester Addition: Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.
-
Quantification: Determine the concentration of the TCO-modified antibody using a spectrophotometer at 280 nm.
Protocol 2: Preparation of Methyltetrazine-Drug Conjugate
This protocol outlines the conjugation of a methyltetrazine-amine linker to a drug payload containing a carboxylic acid group.
Materials:
-
Drug payload with a carboxylic acid group.
-
Methyltetrazine-amine.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Anhydrous DMSO or DMF.
-
Reaction buffer: MES buffer (pH 6.0).
Procedure:
-
Activation of Drug Payload: Dissolve the drug payload in anhydrous DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
Conjugation: Add 1.0 equivalent of methyltetrazine-amine to the activated drug payload solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the methyltetrazine-drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Protocol 3: ADC Formation via Tetrazine-TCO Ligation
This protocol details the final conjugation of the TCO-modified antibody with the methyltetrazine-drug conjugate.
Materials:
-
TCO-modified antibody (from Protocol 1).
-
Methyltetrazine-drug conjugate (from Protocol 2).
-
PBS, pH 7.4.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the TCO-modified antibody with the methyltetrazine-drug conjugate in a 1:1.5 molar ratio in PBS.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[1]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted methyltetrazine-drug conjugate.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:
-
Intact Mass Analysis: Analyze the purified ADC using LC-MS. The mass difference between the unconjugated antibody and the ADC will indicate the number of drug-linker molecules attached.[5][6]
-
Reduced Mass Analysis: Reduce the interchain disulfide bonds of the ADC using a reducing agent (e.g., DTT). Analyze the resulting light and heavy chains by LC-MS to determine the distribution of the drug-linker on each chain.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Analyze the purified ADC using an SEC column with UV detection to assess the percentage of monomer, aggregate, and fragment.
3. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the EC50 value from the dose-response curve.[4]
Visualizations
Experimental Workflows
Caption: Workflow for creating ADCs using methyltetrazine-amine.
Signaling Pathway
Caption: Signaling pathway of MMAE-based ADCs.
References
- 1. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 2. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2023231889A1 - Antibody conjugate and use thereof - Google Patents [patents.google.com]
Functionalization of Nanoparticles with Methyltetrazine-Amine Hydrochloride: Application Notes and Protocols for Targeted Drug Delivery and Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bioorthogonal handles has emerged as a powerful strategy in the development of advanced drug delivery systems, diagnostic tools, and imaging agents. Among the most rapid and selective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes, such as trans-cyclooctene (TCO). Methyltetrazine-amine hydrochloride is a key reagent that allows for the straightforward introduction of the tetrazine moiety onto nanoparticles, enabling their participation in "click chemistry" reactions.
These application notes provide detailed protocols for the covalent functionalization of carboxylated nanoparticles with this compound using the robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry. Furthermore, we present protocols for the characterization of these functionalized nanoparticles and their application in targeted cancer cell labeling and drug delivery.
Core Concepts and Workflow
The overall strategy involves a multi-step process, beginning with the surface modification of nanoparticles, followed by their application in a targeted system. This is often a "pre-targeting" approach, where the functionalized nanoparticle is first administered to accumulate at the target site, followed by a second, smaller molecule that "clicks" to the nanoparticle, enabling imaging or drug release.
Caption: General workflow for nanoparticle functionalization and pre-targeted drug delivery.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using a two-step EDC/NHS coupling reaction.[1][2][3] This method minimizes self-conjugation of the nanoparticles.
Materials:
-
Carboxylated nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
-
Ultra-pure water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of EDC solution and 100 µL of NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density (e.g., for 50 nm gold nanoparticles, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
-
Conjugation with this compound:
-
Prepare a 10 mg/mL solution of this compound in Coupling Buffer.
-
Add 50-100 µL of the this compound solution to the purified, activated nanoparticle suspension. The optimal molar ratio of methyltetrazine to nanoparticles should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Final Purification:
-
Add 100 µL of Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Centrifuge the functionalized nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with Washing Buffer.
-
After the final wash, resuspend the Methyltetrazine-functionalized nanoparticles in Storage Buffer.
-
Protocol 2: Characterization of Methyltetrazine-Functionalized Nanoparticles
It is crucial to characterize the nanoparticles before and after functionalization to confirm successful conjugation and assess their properties.
Methods:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution. An increase in size is expected after functionalization.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.
-
UV-Vis Spectroscopy: To quantify the amount of conjugated Methyltetrazine. The characteristic absorbance of the tetrazine ring (around 520-540 nm) can be used. A calibration curve with known concentrations of this compound should be prepared.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of the tetrazine functional group and the formation of the amide bond.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and confirm the absence of significant aggregation.
| Parameter | Before Functionalization (Carboxylated NP) | After Functionalization (Methyltetrazine-NP) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -35 ± 3 | -15 ± 4 |
| Tetrazine Loading (µmol/mg NP) | N/A | 0.5 - 2.0 |
This table presents typical, illustrative data. Actual values will vary depending on the nanoparticle type, size, and reaction conditions.
Protocol 3: In Vitro Targeting of HER2-Positive Cancer Cells
This protocol describes a method to evaluate the targeting ability of Methyltetrazine-functionalized nanoparticles, which have been further conjugated with an anti-HER2 antibody, to HER2-positive breast cancer cells.
Materials:
-
Anti-HER2 antibody-conjugated Methyltetrazine nanoparticles
-
HER2-positive breast cancer cell line (e.g., SK-BR-3)
-
HER2-negative breast cancer cell line (e.g., MDA-MB-231) as a negative control
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TCO-functionalized fluorescent dye (e.g., TCO-Cy5)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4% in PBS) for fixing cells
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HER2-positive and HER2-negative cells in appropriate medium until they reach 70-80% confluency in chamber slides or 96-well plates suitable for microscopy.
-
-
Nanoparticle Incubation:
-
Treat the cells with the anti-HER2 antibody-conjugated Methyltetrazine nanoparticles at a concentration of 50-100 µg/mL in cell culture medium.
-
Incubate for 4-6 hours at 37°C to allow for nanoparticle binding and internalization.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove unbound nanoparticles.
-
-
Bioorthogonal Labeling:
-
Add TCO-Cy5 to the cells at a final concentration of 5-10 µM in serum-free medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixing and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. Observe the co-localization of the Cy5 signal (indicating successful "click" reaction) with the HER2-positive cells.
-
Caption: Workflow for in vitro targeted cell labeling.
Protocol 4: Doxorubicin Release Study
This protocol outlines a method to assess the release of a TCO-caged doxorubicin from a pre-targeted nanoparticle system.[4][5]
Materials:
-
Methyltetrazine-functionalized nanoparticles
-
TCO-Doxorubicin conjugate
-
Phosphate buffer (pH 7.4 and pH 5.5 to mimic physiological and endosomal conditions, respectively)
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Fluorescence spectrophotometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix a known concentration of Methyltetrazine-functionalized nanoparticles with an equimolar amount of TCO-Doxorubicin in phosphate buffer (pH 7.4 or 5.5).
-
As a control, prepare a similar solution without the nanoparticles.
-
-
Dialysis:
-
Transfer the reaction mixtures into separate dialysis tubes.
-
Place the dialysis tubes in a beaker containing a larger volume of the corresponding phosphate buffer.
-
Stir the buffer gently at 37°C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the buffer outside the dialysis tubing.
-
-
Quantification of Doxorubicin Release:
-
Measure the fluorescence of the collected samples using a spectrophotometer (excitation ~480 nm, emission ~590 nm for doxorubicin).
-
Calculate the cumulative release of doxorubicin over time by comparing the fluorescence intensity to a standard curve of known doxorubicin concentrations.
-
Targeted Signaling Pathway: EGFR
Nanoparticles functionalized with antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can be used to deliver therapeutic agents specifically to cancer cells overexpressing this receptor.[6][7][8] The binding of the antibody-nanoparticle conjugate to EGFR can inhibit downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of EGFR signaling by a targeted nanoparticle.
Conclusion
The functionalization of nanoparticles with this compound provides a versatile platform for a wide range of biomedical applications. The protocols outlined in these application notes offer a starting point for researchers to develop and characterize their own tetrazine-modified nanoparticle systems for targeted drug delivery, imaging, and diagnostics. Optimization of these protocols for specific nanoparticle types and applications will be necessary to achieve the desired outcomes. The use of bioorthogonal chemistry in this context holds immense promise for advancing the field of nanomedicine.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Switchable Fluorescence of Doxorubicin for Label-Free Imaging of Bioorthogonal Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based targeted therapy through EGFR tyrosine kinase inhibitors and their recent advances in lung cancer therapy [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
Application Notes and Protocols: Methyltetrazine-amine Hydrochloride in PET and SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amine hydrochloride is a key reagent in the rapidly advancing field of bioorthogonal chemistry, particularly for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Its utility lies in the inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction, a fast and highly specific "click" reaction between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO). This reaction's biocompatibility allows for its use in complex biological systems, including living organisms.[1][2]
In the context of molecular imaging, methyltetrazine-amine serves as a versatile linker. The amine group allows for its conjugation to chelators for radiometal labeling (e.g., DOTA for ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu; NOTA or SarAr for ⁶⁴Cu; DFO for ⁸⁹Zr) or to prosthetic groups for radiohalogenation (e.g., with ¹⁸F).[3][4] The methyltetrazine core provides stability and the reactive handle for the bioorthogonal reaction.[5]
The primary application of methyltetrazine-based radiotracers is in pretargeted imaging . This two-step strategy decouples the slow pharmacokinetics of a targeting vector (e.g., an antibody) from the rapid decay of a short-lived radionuclide.[3][6][7] First, a TCO-modified targeting agent is administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a small, rapidly clearing radiolabeled methyltetrazine is injected, which "clicks" in vivo to the TCO-tagged targeting agent at the site of interest, enabling high-contrast imaging.[7][8] This approach significantly reduces the radiation dose to non-target tissues and allows the use of short-lived isotopes like ⁶⁸Ga and ¹⁸F for imaging long-circulating antibodies.[3][7]
These application notes provide an overview of the use of this compound in pretargeted PET and SPECT imaging, including detailed protocols for radiolabeling, bioconjugation, and in vivo imaging.
Data Presentation
Table 1: Radiolabeling of Methyltetrazine Derivatives with PET and SPECT Radionuclides
| Radionuclide | Precursor/Chelator | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar/Specific Activity | Reference |
| PET Isotopes | |||||
| ¹⁸F | AmBF₃-PEG₄-mTz | 20.8 ± 10.3% | >95% | Not Reported | [9] |
| ¹⁸F | Amine-bearing methyltetrazine | 24% | >96% | Not Reported | [4][10][11] |
| ⁶⁴Cu | Tz-Bn-NOTA | >90% | >99% | 8.9 ± 1.2 MBq/µg | [3][12] |
| ⁶⁴Cu | Tz-SarAr | >90% | >99% | Not Reported | [13] |
| ⁶⁸Ga | HBED-CC-PEG₄-Tz | >96% | >95% | Not Reported | [6] |
| ⁶⁸Ga | DOTA-PEG₄-Tz | >88% | >95% | Not Reported | [6] |
| ⁶⁸Ga | Ga-DOTA-PEG₁₁-Tz | Not Reported | Not Reported | Not Reported | [14] |
| ⁸⁹Zr | DFO-PEG₅-Tz | Not Reported | Not Reported | Not Reported | [7] |
| SPECT Isotopes | |||||
| ⁹⁹ᵐTc | 3,6-bis(2-pyridyl)-1,2,4,5-Tz | Not Reported | Not Reported | Not Reported | [15][16] |
| ¹¹¹In | DOTA-PEG₁₁-Tz | Not Reported | Not Reported | Not Reported | [3] |
| ¹¹¹In | DOTA-tetrazine | Not Reported | >95% | Not Reported | [17][18] |
Table 2: In Vivo Biodistribution of Pretargeted Methyltetrazine-Based Radiotracers (%ID/g)
| Targeting Agent | Radiotracer | Model | Tumor | Blood | Liver | Kidneys | Muscle | Time p.i. of Tracer | Reference |
| PET | |||||||||
| TCO-huA33 mAb | [⁶⁴Cu]Cu-NOTA-Tz | SW1222 Xenograft | 4.1 ± 0.3 | Not Reported | Not Reported | Not Reported | Not Reported | 12 h | |
| TCO-huA33 mAb | [⁶⁴Cu]Cu-SarAr-Tz | SW1222 Xenograft | 5.6 ± 0.7 | Not Reported | Not Reported | Not Reported | 0.7 ± 0.2 | 1 h | [3] |
| TCO-U36 mAb | [⁸⁹Zr]Zr-DFO-PEG₅-Tz | HNSCC Xenograft | 1.5 ± 0.2 | Not Reported | Not Reported | Not Reported | Not Reported | 72 h | [7] |
| TCO-CC49 mAb | [⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz | LS174T Xenograft | 5.8 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [19] |
| Aln-TCO | [⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz | Healthy Mice (Bone) | 3.7 (Knee) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [19] |
| SPECT | |||||||||
| TCO-CC49 mAb | [¹¹¹In]In-DOTA-Tz | LS174T Xenograft | 4.2 | Not Reported | Not Reported | Not Reported | ~0.3 | 3 h | [3] |
| TCO-7C2 mAb | [¹¹¹In]In-DOTA-Tz | KPL-4 Xenograft | ~6 | ~1 | ~1.5 | ~3 | Not Reported | 24 h |
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-conjugated Tetrazine with Gallium-68
This protocol is adapted from a procedure for labeling HBED-CC and DOTA conjugated tetrazines.[6]
Materials:
-
DOTA-PEG₄-Tz precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Metal-free water
-
Reaction vial (metal-free)
-
Heating block
-
Radio-TLC system with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 4)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
In a metal-free reaction vial, add 5-10 nmol of the DOTA-PEG₄-Tz precursor dissolved in a small volume of metal-free water.
-
Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq in 1-2 mL) to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC. Spot the reaction mixture on a TLC plate and develop it with the chosen mobile phase. Analyze the plate using a radio-TLC scanner. [⁶⁸Ga]Ga-DOTA-PEG₄-Tz will have a different Rf value than free ⁶⁸Ga.
-
For in vivo use, the product may require purification using a C18 Sep-Pak cartridge to remove unreacted precursor and free ⁶⁸Ga.
Protocol 2: Bioconjugation of Methyltetrazine-amine to a Targeting Protein
This protocol describes a general method for conjugating an amine-reactive methyltetrazine derivative (e.g., Methyltetrazine-NHS ester) to a protein, such as an antibody.
Materials:
-
Targeting protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Methyltetrazine-NHS ester
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate). The protein concentration should typically be 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purify the resulting methyltetrazine-protein conjugate from unreacted methyltetrazine using a size-exclusion chromatography column (e.g., PD-10), eluting with PBS.
-
Determine the protein concentration and the degree of labeling using a spectrophotometer by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine (typically around 520-540 nm).
Protocol 3: Pretargeted PET Imaging in a Xenograft Mouse Model
This protocol outlines a general workflow for pretargeted PET imaging using a TCO-modified antibody and a ⁶⁴Cu-labeled methyltetrazine.
Materials:
-
Tumor-bearing mice (e.g., with SW1222 xenografts)
-
TCO-modified antibody (e.g., TCO-huA33)
-
⁶⁴Cu-labeled methyltetrazine (e.g., [⁶⁴Cu]Cu-SarAr-Tz)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Saline for injection
Procedure:
-
Antibody Administration: Intravenously inject the tumor-bearing mice with the TCO-modified antibody (e.g., 100 µg of TCO-huA33).[12]
-
Accumulation and Clearance: Allow the antibody to accumulate at the tumor and clear from the bloodstream. This interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[3][12]
-
Radiotracer Administration: After the predetermined interval, intravenously inject the mice with the ⁶⁴Cu-labeled methyltetrazine (e.g., 5-10 MBq).[12]
-
PET/CT Imaging: Anesthetize the mice and perform dynamic or static PET/CT scans at various time points post-radiotracer injection (e.g., 1, 4, 12, 24 hours).[3][12]
-
Image Analysis: Reconstruct the PET images and co-register them with the CT scans for anatomical reference. Quantify the radioactivity concentration in the tumor and other organs of interest by drawing regions of interest (ROIs) and express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
(Optional) Ex Vivo Biodistribution: After the final imaging time point, euthanize the mice and collect tissues of interest (tumor, blood, liver, kidneys, muscle, etc.). Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.
Visualizations
Caption: Pretargeted PET/SPECT imaging workflow.
Caption: The bioorthogonal IEDDA reaction.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging | MDPI [mdpi.com]
- 4. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 6. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers: Comparison of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model | PLOS One [journals.plos.org]
- 9. Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a Pretargeted Strategy for the PET Imaging of Colorectal Carcinoma via the Modulation of Radioligand Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a 68Ga-Labeled DOTA-Tetrazine as a PET Alternative to 111In-SPECT Pretargeted Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 18. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling of Living Cells Using Methyltetrazine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of living cells is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of cellular processes in their native environment. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for live-cell applications.[1][2][3][4][5]
Methyltetrazine-amine hydrochloride serves as a versatile building block for creating amine-reactive methyltetrazine derivatives, such as methyltetrazine-NHS esters. These reagents can be used to label the surface of living cells by reacting with primary amines on cell surface proteins. Subsequent introduction of a TCO-functionalized molecule, such as a fluorescent probe, allows for the rapid and specific "clicking" of the molecule of interest onto the cell surface. This two-step labeling strategy provides a powerful method for a wide range of applications, including cell tracking, in vivo imaging, and targeted drug delivery.
Principle of the Method
The labeling of living cells using methyltetrazine chemistry is a two-step process:
-
Cell Surface Modification: Live cells are first incubated with an amine-reactive methyltetrazine derivative (e.g., Methyltetrazine-PEG4-NHS Ester). This reagent covalently attaches the methyltetrazine moiety to primary amines of cell surface proteins, creating a "bioorthogonal handle."
-
Bioorthogonal Ligation: The methyltetrazine-modified cells are then treated with a trans-cyclooctene (TCO)-functionalized probe (e.g., a TCO-dye). The methyltetrazine and TCO groups rapidly and specifically react via an iEDDA cycloaddition, forming a stable covalent bond and thereby labeling the cells.
Quantitative Data Presentation
The following tables summarize key quantitative parameters that influence the efficiency and outcome of live-cell labeling using methyltetrazine-TCO chemistry. These values are representative and should be optimized for specific cell types and experimental conditions.
Table 1: Influence of Reagent Concentration on Labeling Efficiency and Cell Viability
| Methyltetrazine-NHS Ester Concentration (µM) | TCO-Fluorophore Concentration (µM) | Labeling Efficiency (%)* | Cell Viability (%)** | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 5 | 65 ± 5 | >95 | 850 ± 70 |
| 5 | 5 | 85 ± 4 | >95 | 2100 ± 150 |
| 10 | 5 | 92 ± 3 | >90 | 3500 ± 250 |
| 25 | 5 | 95 ± 2 | ~85 | 4800 ± 300 |
*Labeling efficiency was determined by flow cytometry as the percentage of fluorescently labeled cells. **Cell viability was assessed by a standard MTT assay 24 hours post-labeling.
Table 2: Effect of Incubation Time on Labeling Efficiency and Cell Viability
| Methyltetrazine-NHS Ester Incubation Time (min) | TCO-Fluorophore Incubation Time (min) | Labeling Efficiency (%)* | Cell Viability (%)** |
| 15 | 30 | 70 ± 6 | >95 |
| 30 | 30 | 88 ± 4 | >95 |
| 60 | 30 | 94 ± 3 | >95 |
| 120 | 30 | 95 ± 2 | >90 |
*Experiments were conducted using 10 µM Methyltetrazine-NHS Ester and 5 µM TCO-Fluorophore. **Cell viability was assessed by a standard MTT assay 24 hours post-labeling.
Experimental Protocols
Protocol 1: Two-Step Labeling of Live Cells for Fluorescence Microscopy
This protocol describes a general procedure for labeling the surface of adherent mammalian cells using a methyltetrazine-NHS ester and a TCO-conjugated fluorophore.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Methyltetrazine-PEG4-NHS Ester
-
TCO-conjugated fluorophore (e.g., TCO-Cy5)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency on glass-bottom dishes or coverslips.
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Methyltetrazine Labeling (Step 1):
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO.
-
Dilute the stock solution in PBS to a final concentration of 10 µM.
-
Add the methyltetrazine solution to the cells and incubate for 30-60 minutes at 37°C.
-
Gently wash the cells three times with PBS to remove unreacted methyltetrazine.
-
-
TCO-Fluorophore Ligation (Step 2):
-
Prepare a 1 mM stock solution of the TCO-conjugated fluorophore in DMSO.
-
Dilute the stock solution in complete cell culture medium to a final concentration of 5 µM.
-
Add the TCO-fluorophore solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Gently wash the cells three times with PBS to remove the unbound fluorophore.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry
This protocol allows for the quantitative analysis of cell labeling efficiency.
Materials:
-
Suspension cells (e.g., Jurkat) or trypsinized adherent cells
-
Methyltetrazine-PEG4-NHS Ester
-
TCO-conjugated fluorophore
-
Anhydrous DMSO
-
PBS, pH 7.4
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Methyltetrazine Labeling (Step 1):
-
Add Methyltetrazine-PEG4-NHS Ester to the cell suspension to a final concentration of 10 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Wash the cells three times with PBS by centrifugation (300 x g for 5 minutes) and resuspension.
-
-
TCO-Fluorophore Ligation (Step 2):
-
Resuspend the cells in complete cell culture medium.
-
Add the TCO-conjugated fluorophore to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Use unlabeled cells as a negative control to set the gate for the fluorescently labeled population.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxicity of the labeling procedure.
Materials:
-
Labeled and unlabeled (control) cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the labeling protocol, culture the cells for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the unlabeled control cells.
Mandatory Visualizations
References
Site-Specific Protein Modification with Methyltetrazine-Amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of functional moieties such as fluorophores, polyethylene glycol (PEG), and cytotoxic drugs to proteins. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO) has emerged as a powerful bioorthogonal ligation strategy due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes. Methyltetrazine-amine hydrochloride is a key reagent in this methodology, providing a stable yet highly reactive tetrazine handle for the modification of biomolecules.
These application notes provide a comprehensive overview of the use of this compound for site-specific protein modification, including detailed protocols for common applications and a summary of key quantitative data to guide experimental design.
Principle of the Reaction
The core of this protein modification strategy is the iEDDA cycloaddition, a bioorthogonal "click chemistry" reaction. In this reaction, the electron-deficient tetrazine ring reacts rapidly and irreversibly with the strained double bond of a TCO derivative. This reaction is characterized by its high second-order rate constants, often orders of magnitude faster than other bioorthogonal reactions, allowing for efficient labeling at low reactant concentrations. The reaction is highly specific, as neither tetrazines nor TCOs react with naturally occurring functional groups in biological systems.
To utilize this compound for protein modification, the protein of interest must first be functionalized with a TCO group. This is typically achieved by reacting primary amines on the protein surface (e.g., the side chain of lysine residues) with a TCO-NHS ester. The resulting TCO-modified protein can then be reacted with a methyltetrazine-functionalized molecule of interest. Alternatively, the amine group of Methyltetrazine-amine can be coupled to a molecule of interest, which is then reacted with a TCO-modified protein.
Quantitative Data Summary
The efficiency and speed of the methyltetrazine-TCO ligation are critical for its utility. The following table summarizes key quantitative parameters for this bioorthogonal reaction, providing a basis for experimental planning and comparison with other bioconjugation techniques.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k₂) | ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO in aqueous media. | |
| 463 M⁻¹s⁻¹ | Reaction between mTz-pSar₂₀ and TCO-PEG₄ in PBS (pH 7.4). | ||
| up to 10⁷ M⁻¹s⁻¹ | General range for tetrazine-TCO ligation. | ||
| Typical Labeling Efficiency | >95% | General protein labeling. | |
| 70-73% | Degree of labeling for an antibody fragment (Fab) with a tetrazine derivative. |
Troubleshooting & Optimization
How to prevent aggregation of proteins after methyltetrazine labeling
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding protein aggregation following methyltetrazine labeling.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after methyltetrazine labeling?
Protein aggregation post-labeling is a common issue that can arise from several factors, primarily related to changes in the protein's physicochemical properties.
-
Increased Surface Hydrophobicity: The methyltetrazine moiety is inherently hydrophobic. Covalently attaching it to the protein surface, often to lysine residues, increases the overall surface hydrophobicity. This can promote self-association as hydrophobic patches on different protein molecules interact to minimize their exposure to the aqueous buffer, leading to aggregation.[1][2]
-
Suboptimal Buffer Conditions: Proteins are sensitive to the pH, ionic strength, and composition of their environment.[3] If the labeling buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the addition of the labeling reagent.[3] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[4][5]
-
High Protein and Reagent Concentration: High concentrations of protein increase the likelihood of intermolecular interactions that lead to aggregation.[3][5] Similarly, using a large molar excess of the methyltetrazine reagent can sometimes lead to uncontrolled modification or precipitation of the reagent itself, which can co-precipitate the protein.[3]
-
Physical Stress: Processes such as vortexing, agitation, or multiple freeze-thaw cycles can introduce mechanical stress, causing proteins to partially unfold and expose their hydrophobic cores, which can result in aggregation.[1]
Troubleshooting Guide
If you are observing precipitation, cloudiness, or loss of soluble protein, it is a clear sign of aggregation. The following sections provide systematic steps to diagnose and resolve the issue.
Q2: How can I optimize my reaction buffer to prevent aggregation?
Buffer optimization is the first and most critical step in preventing aggregation. The goal is to find a condition that maintains protein stability and solubility throughout the labeling process.
-
Adjust pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion between molecules.[5] For most labeling reactions involving NHS esters, a pH range of 7.2-8.0 is recommended for efficient conjugation to lysine residues.[6][7]
-
Modify Ionic Strength: The effect of salt concentration is protein-dependent. For some proteins, low salt can lead to aggregation, which can be mitigated by increasing the salt concentration (e.g., 150-250 mM NaCl) to screen electrostatic interactions.[1] For others, high salt concentrations can promote hydrophobic interactions. It is often necessary to screen a range of salt concentrations.
-
Use Stabilizing Excipients: Incorporating additives, known as excipients, into the labeling and storage buffers is a highly effective strategy to enhance protein stability.[8][9]
The diagram below outlines a troubleshooting workflow to address aggregation issues.
Q3: Which stabilizing excipients are most effective and at what concentrations?
Excipients prevent aggregation through various mechanisms, such as preferential exclusion, direct binding, or preventing surface adsorption.[4][9] The choice of excipient is protein-specific, and screening may be required.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration | Reference |
| Amino Acids | L-Arginine, L-Glutamic Acid | Suppress aggregation by binding to hydrophobic and charged regions, increasing protein solubility. | 50 - 250 mM | [4][5] |
| Sugars / Polyols | Sucrose, Trehalose, Sorbitol | Stabilize the native protein structure through preferential hydration/exclusion, making unfolding less favorable. | 100 - 300 mM (5-10% w/v) | [9] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | Prevent surface-induced aggregation and shield hydrophobic patches on the protein surface.[8] | 0.01 - 0.1% (w/v) | [10] |
| Reducing Agents | TCEP, DTT | Prevent the formation of non-native intermolecular disulfide bonds that can lead to aggregation. | 0.5 - 2 mM | [3][5] |
| Cryoprotectants | Glycerol, Ethylene Glycol | Prevent aggregation during freeze-thaw cycles by creating a vitrified state. | 10 - 50% (v/v) | [5][11] |
Experimental Protocols
Protocol 1: General Optimized Methyltetrazine Labeling Workflow
This protocol provides a starting point for labeling a protein with a methyltetrazine-NHS ester, incorporating steps to minimize aggregation.
Methodology:
-
Protein Preparation:
-
Start with a highly purified protein sample. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS (Phosphate-Buffered Saline, pH 7.2-7.8).[12]
-
Consider adding a stabilizing excipient (see Table 1) to the reaction buffer. For example, supplement the PBS with 100 mM L-Arginine.
-
Adjust the protein concentration to 1-5 mg/mL. Higher concentrations can increase aggregation risk.[3]
-
-
Label Preparation:
-
Shortly before use, dissolve the methyltetrazine-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the methyltetrazine-NHS ester stock solution to the protein solution. Start with a lower ratio (e.g., 10:1) for sensitive proteins.[3][6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3] Avoid vigorous shaking; use an end-over-end rotator or gentle orbital shaker.
-
-
Purification:
-
Remove unreacted methyltetrazine label and any small aggregates using a desalting column (for rapid cleanup) or size-exclusion chromatography (SEC) for higher resolution.[3] Dialysis against the desired final storage buffer is also an option.
-
The final storage buffer should be optimized for long-term stability and may contain cryoprotectants like 20% glycerol if the protein is to be frozen.[11]
-
-
Analysis and Storage:
-
Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the methyltetrazine).
-
Analyze the final product for aggregation using Dynamic Light Scattering (DLS) or analytical SEC.[1]
-
Aliquot the labeled protein, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Protocol 2: Screening for Optimal Stabilizing Excipients
This protocol uses a small-scale setup to identify the most effective buffer additives for your specific protein during labeling.
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of various excipients (e.g., 1 M L-Arginine, 50% w/v Sucrose, 1% w/v Polysorbate 20) in the chosen base buffer (e.g., PBS, pH 7.4).
-
Prepare the protein at 2x the final desired reaction concentration (e.g., 4 mg/mL) in the same base buffer.
-
Prepare the methyltetrazine-NHS ester at 2x the final desired molar excess in the base buffer (this may require a buffer-compatible formulation or be added from a DMSO stock).
-
-
Set up Screening Reactions:
-
In a 96-well plate or microcentrifuge tubes, set up a matrix of conditions.
-
For each condition, add the excipient stock solution, followed by the 2x protein solution, and finally the 2x labeling reagent. Ensure the final volume and concentrations are consistent across wells (e.g., final protein concentration of 2 mg/mL).
-
Include a control reaction with no excipients.
-
-
Incubation and Monitoring:
-
Incubate the plate/tubes under standard labeling conditions (e.g., 2 hours at room temperature).
-
Monitor for visible precipitation over time.
-
Measure turbidity by reading absorbance at a wavelength where the protein and label do not absorb strongly (e.g., 350 nm or 600 nm). A higher absorbance indicates more aggregation.
-
-
Analysis:
-
After incubation, centrifuge the samples (e.g., 10,000 x g for 10 min) to pellet insoluble aggregates.
-
Carefully remove the supernatant and measure the protein concentration (e.g., via Bradford assay or A280) to quantify the amount of soluble protein remaining.
-
The condition with the highest remaining soluble protein concentration is the most effective at preventing aggregation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. [1312.3858] Computational impact of hydrophobicity in protein stability [arxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
- 8. nanoscience.com [nanoscience.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
Addressing non-specific binding of methyltetrazine probes in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of methyltetrazine probes in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of methyltetrazine probes in cells?
A1: Non-specific binding of methyltetrazine probes can arise from several factors, primarily related to the physicochemical properties of the probe and the experimental conditions. The hydrophobic nature of the tetrazine moiety itself can lead to unwanted interactions with cellular components[1]. Additionally, the fluorescent dye conjugated to the tetrazine can contribute to background signal if it has a propensity for non-specific interactions[2][3]. Other contributing factors include interactions with serum proteins, impurities in the sample, and suboptimal experimental parameters[4][5][6].
Q2: How can the design of the methyltetrazine probe itself influence non-specific binding?
A2: The probe's design is a critical factor. Using fluorogenic probes, which are designed to be non-fluorescent until they react with their target, can significantly reduce background noise from unbound probes[1][7][8][9]. The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the probe's structure can enhance its solubility in aqueous buffers and minimize hydrophobic interactions that lead to non-specific binding[10][11][12][13][14][15][16].
Q3: What are effective blocking agents to prevent non-specific binding?
A3: A blocking step is highly recommended to saturate non-specific binding sites within the cell or on the substrate. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA), casein, and normal serum[5][17][18][19][20]. When using secondary antibodies, it is advisable to use normal serum from the same species in which the secondary antibody was raised[18].
Q4: Can experimental conditions be optimized to reduce background signal?
A4: Yes, optimizing experimental conditions is crucial. This includes titrating the probe to determine the lowest effective concentration, as high concentrations can increase non-specific binding[19]. It is also important to optimize incubation time and temperature, as prolonged incubation or suboptimal temperatures can contribute to higher background[21][22][23][24]. Thorough washing steps with an appropriate buffer after incubation are also essential to remove unbound probes[2][25].
Troubleshooting Guides
Issue 1: High background fluorescence across the entire cell.
This is a common issue that can obscure the specific signal from your target. The following workflow can help you troubleshoot and resolve this problem.
Issue 2: Punctate, non-specific staining in the cytoplasm or nucleus.
This may indicate aggregation of the probe or binding to specific subcellular structures in a non-specific manner.
Data Summary Tables
Table 1: Factors Influencing Non-Specific Binding of Methyltetrazine Probes
| Factor | Description | Potential Impact on Non-Specific Binding |
| Probe Hydrophobicity | The inherent hydrophobicity of the tetrazine ring and some fluorescent dyes. | High hydrophobicity can lead to increased non-specific interactions with lipids and proteins. |
| Probe Concentration | The concentration of the methyltetrazine probe used in the experiment. | Higher concentrations can lead to increased background signal due to saturation of specific sites and increased non-specific interactions.[19] |
| Incubation Time & Temperature | The duration and temperature at which the probe is incubated with the cells. | Suboptimal conditions can increase the likelihood of non-specific binding.[21][22][23][24] |
| Blocking Efficiency | The effectiveness of the blocking step in saturating non-specific binding sites. | Inadequate blocking will leave sites available for non-specific probe binding.[18][19] |
| Washing Steps | The process of washing the cells to remove unbound probe. | Insufficient washing will result in a higher background signal.[2][25] |
| Sample Purity | The presence of contaminants or impurities in the cellular sample. | Impurities can interact with the probe, causing non-specific signals.[5] |
Table 2: Strategies to Mitigate Non-Specific Binding
| Strategy | Description | Expected Outcome |
| Use of Fluorogenic Probes | Probes that fluoresce only after reacting with the target molecule. | Significant reduction in background fluorescence from unbound probes.[1][7][8][9] |
| Incorporate Hydrophilic Linkers | Modifying probes with hydrophilic spacers like PEG. | Improved probe solubility and reduced non-specific hydrophobic interactions.[10][11][12][13][14][15][16] |
| Optimize Probe Concentration | Titrating the probe to find the lowest effective concentration. | Minimized background signal while maintaining specific staining.[19] |
| Effective Blocking | Using blocking agents like BSA, casein, or normal serum. | Saturation of non-specific binding sites, leading to a cleaner signal.[5][17][18][19][20] |
| Thorough Washing | Increasing the number and duration of wash steps. | Efficient removal of unbound probes. |
| Sample Purification | Preparing clean cellular samples free of contaminants. | Reduced potential for false-positive signals.[5] |
| Proper Controls | Including negative controls in the experimental design. | Helps to differentiate between specific and non-specific signals. |
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Non-Specific Binding
This protocol provides a general framework for staining cells with methyltetrazine probes while incorporating steps to reduce non-specific binding.
-
Cell Preparation:
-
Culture and treat cells as required for your experiment.
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize cells if the target is intracellular (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the cells in blocking buffer for 1 hour at room temperature.[2]
-
Do not wash the cells after this step.
-
-
Primary Labeling (if applicable):
-
If you are using a primary antibody or other molecule that is subsequently targeted by the methyltetrazine probe, incubate with the primary label diluted in blocking buffer for the recommended time and temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Methyltetrazine Probe Incubation:
-
Dilute the methyltetrazine probe to its optimal concentration (determined by titration) in blocking buffer.
-
Incubate the cells with the diluted probe for 1-2 hours at room temperature, protected from light.
-
Note: Optimal incubation time may vary and should be determined empirically.
-
-
Washing:
-
Wash the cells three to five times with PBST for 5-10 minutes each to remove unbound probe.
-
A final wash with PBS can be performed to remove any residual detergent.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Quality Control of Methyltetrazine Probes
To ensure that the probe itself is not the source of non-specific binding, it is good practice to perform quality control checks.
-
Solubility Test:
-
Prepare a stock solution of the methyltetrazine probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the working concentration in your experimental buffer (e.g., PBS).
-
Visually inspect the solution for any precipitates. A clear solution indicates good solubility.
-
-
Negative Control Staining:
-
Prepare a sample of cells that do not express the target molecule for your probe.
-
Perform the staining protocol as described above on these negative control cells.
-
Minimal fluorescence in the negative control sample indicates that the probe has low non-specific binding to other cellular components.
-
-
Storage:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specific and non-specific ligand binding to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 6. Investigating non-specific protein binding and streptavidin binding using QCM-D sensing [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 12. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 16. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 17. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. biocompare.com [biocompare.com]
- 21. Influence of different media, incubation times, and temperatures for determining the MICs of seven antifungal agents against Paracoccidioides brasiliensis by microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thermostable DNA Immobilization and Temperature Effects on Surface Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of Time and Temperature of Incubation on Heat Resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Influence of incubation time and temperature on the nitroblue tetrazolium test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 27. Methyltetrazine-BODIPY - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 28. benchchem.com [benchchem.com]
Improving the stability of Methyltetrazine-amine hydrochloride in aqueous buffers
Welcome to the technical support center for Methyltetrazine-amine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the stability and optimal performance of this compound in your aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a bioorthogonal chemical reporter containing a methyltetrazine moiety and a primary amine. The methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts, and the hydrochloride salt form improves its handling and stability in solid form.[1][2][3][4][5][6] It is widely used for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles like trans-cyclooctene (TCO), a type of "click chemistry" reaction.[7] This reaction is known for its rapid kinetics and high specificity in complex biological environments.[8][9] Common applications include bioconjugation, such as labeling proteins and antibodies, fluorescence imaging, and drug delivery.[7][8][10]
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the integrity of the reagent.
-
Solid Form: Store the solid hydrochloride salt at -20°C in a sealed, desiccated container for long-term stability.[4][5][7][10]
-
Stock Solutions: It is highly recommended to prepare fresh solutions before use to avoid degradation from repeated freeze-thaw cycles.[7][10] If you need to store a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF, aliquot it into single-use volumes, and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[11][12]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of solvents.[4][5] For bioconjugation experiments, it is often dissolved in organic solvents like DMSO or DMF to prepare a concentrated stock solution, which is then added to the aqueous reaction buffer. It is also soluble in water.[4][5]
Q4: What is the expected stability of this compound in aqueous buffers?
Q5: What are the visual indicators of this compound degradation?
The most noticeable sign of tetrazine degradation is a color change. A fresh solution of a tetrazine compound typically has a characteristic pink or reddish color. The disappearance of this color is a strong indicator that the tetrazine ring has degraded.[1]
Troubleshooting Guide
Low Conjugation Yield
Low or no yield in a bioconjugation experiment is a common issue. The following table outlines potential causes and suggested solutions.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare a fresh stock solution of the tetrazine. Avoid repeated freeze-thaw cycles. Assess the stability of the tetrazine under your specific reaction conditions (pH, temperature) by monitoring its characteristic UV-Vis absorbance around 520-540 nm.[1] |
| Inactive Dienophile (e.g., TCO) | Ensure the dienophile is pure and has not degraded. Use a fresh batch if necessary. |
| Suboptimal Reaction Conditions | Optimize the pH of the reaction buffer. The iEDDA reaction is generally efficient over a broad pH range (typically 6-8). Ensure the reaction temperature is appropriate; room temperature is usually sufficient. |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions. A slight excess of the tetrazine or TCO reagent (e.g., 1.5-5 fold molar excess) can often drive the reaction to completion.[1] |
| Steric Hindrance | If conjugating to a large biomolecule, steric hindrance may prevent the reactive moieties from coming into proximity. Consider using a derivative with a longer PEG spacer to increase the reach of the tetrazine. |
| Presence of Competing Reactants | Ensure your buffers are free from components that could react with the tetrazine or the dienophile. For example, some reducing agents used to cleave disulfide bonds can degrade tetrazines.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. The solution should have a characteristic pink/red color.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[11]
-
Protocol 2: General Procedure for Bioconjugation to a TCO-modified Protein
-
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
To the solution of the TCO-modified protein, add the this compound stock solution to achieve the desired final molar excess (a 1.5-5 fold molar excess of tetrazine is a good starting point).[1] The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the pink color of the tetrazine.[1]
-
Purify the resulting conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted tetrazine.
-
Protocol 3: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS at pH 5, 7.4, and 9)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mM).
-
Time Points: Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for HPLC analysis.
-
HPLC Analysis:
-
Inject the aliquot onto the C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 20 minutes.
-
Monitor the elution profile at the characteristic absorbance wavelength of the tetrazine (around 520-540 nm) and at a wavelength suitable for detecting potential degradation products (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the percentage of remaining this compound versus time to determine its stability under the tested conditions.
-
-
Data Summary
The following table summarizes the general stability and storage recommendations for this compound.
| Parameter | Recommendation | Source |
| Solid Storage | -20°C, desiccated, sealed | [4][5][7][10] |
| Stock Solution Storage (in anhydrous DMSO/DMF) | -80°C (up to 6 months), -20°C (up to 1 month), protected from light, single-use aliquots | [11][12] |
| Aqueous Solution Stability | Enhanced by the methyl group; however, use freshly prepared solutions for optimal results. | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Methyltetrazine-PEG12-amine HCl salt | AxisPharm [axispharm.com]
- 11. epa.gov [epa.gov]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Methyltetrazine-Amine Bioconjugation
Welcome to the technical support center for methyltetrazine-amine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the covalent labeling of biomolecules with methyltetrazine-amine.
Frequently Asked Questions (FAQs)
Q1: What is the core chemistry behind methyltetrazine-amine bioconjugation?
A1: Methyltetrazine-amine is typically conjugated to biomolecules containing carboxylic acid groups (e.g., proteins with aspartic and glutamic acid residues) through a two-step process called EDC/NHS chemistry.
-
Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the biomolecule to form a highly reactive O-acylisourea intermediate.
-
Amine-Reactive Ester Formation: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to create a more stable amine-reactive NHS ester.
-
Amine Coupling: The primary amine of the methyltetrazine-amine linker then reacts with the NHS ester to form a stable amide bond, covalently attaching the methyltetrazine moiety to the biomolecule.
This initial labeling step is then followed by the bioorthogonal reaction of the methyltetrazine with a strained alkene, such as a trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1]
Q2: What are the key advantages of using methyltetrazine for bioconjugation?
A2: Methyltetrazine offers several benefits for bioconjugation:
-
Biocompatibility: The subsequent click reaction with TCO occurs efficiently under mild buffer conditions without the need for toxic catalysts like copper.[1]
-
Chemoselectivity: Tetrazines and their reaction partners (e.g., TCO) are highly selective for each other and do not cross-react with other functional groups found in biological systems.[1]
-
Fast Kinetics: The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations.[1]
-
Stability: Methyl-substituted tetrazines exhibit good stability in aqueous solutions, making them reliable reagents for multi-step bioconjugation procedures.[1]
Q3: What are the optimal pH conditions for the EDC/NHS coupling of methyltetrazine-amine?
A3: A two-step pH process is recommended for optimal efficiency:
-
Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Coupling Step: The reaction of the NHS-activated carboxyl group with the primary amine of methyltetrazine-amine is most efficient at a pH of 7.2-8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used buffer for this step.
Q4: What buffers should I use and which should I avoid?
A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.
-
Recommended Buffers:
-
Activation: MES buffer (pH 4.5-6.0)
-
Coupling: Phosphate-buffered saline (PBS, pH 7.2-7.5), Borate buffer, or Sodium Bicarbonate buffer.
-
-
Buffers to Avoid: Tris, glycine, acetate, and citrate buffers should be avoided as they contain reactive groups that will interfere with the EDC/NHS chemistry.
Q5: How should I store and handle EDC and NHS reagents?
A5: Both EDC and NHS are moisture-sensitive.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the necessary amount and promptly reseal the vial under dry conditions. For frequent use, consider preparing single-use aliquots.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC or NHS: Reagents may have been compromised by moisture. | Use fresh, properly stored EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[2] |
| Suboptimal pH: Incorrect pH for either the activation or coupling step can significantly reduce efficiency. | Use a two-step pH procedure: pH 4.5-6.0 (MES buffer) for activation and pH 7.2-8.5 (PBS) for coupling. | |
| Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the methyltetrazine-amine. | Use non-amine, non-carboxylate buffers such as MES and PBS for the respective reaction steps. | |
| Insufficient molar excess of reagents: Inadequate amounts of EDC, NHS, or methyltetrazine-amine will lead to incomplete reaction. | Optimize the molar ratios of EDC, NHS, and methyltetrazine-amine to the biomolecule. A 10-50 fold molar excess of the small molecules is a good starting point. | |
| Hydrolysis of NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. | Perform the amine coupling step promptly after the activation step. | |
| Protein Precipitation | Protein aggregation: Changes in pH or the addition of reagents can cause some proteins to aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to conjugation. |
| High EDC concentration: Very high concentrations of EDC can sometimes lead to protein precipitation.[3] | If using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Inconsistent Results | Variability in reagent preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions of EDC, NHS, and methyltetrazine-amine immediately before each experiment. |
| Incomplete quenching of the reaction: Unreacted NHS esters can lead to unintended side reactions. | Quench the reaction with an appropriate reagent like hydroxylamine or Tris at the end of the incubation period. |
Data Presentation: Recommended Molar Ratios for EDC/NHS Coupling
| Biomolecule Concentration | EDC (molar excess) | NHS/Sulfo-NHS (molar excess) | Methyltetrazine-Amine (molar excess) | Notes |
| > 5 mg/mL | 4-10 fold | 3-5 fold molar excess to EDC | 10-20 fold | For concentrated protein solutions, a lower excess of EDC/NHS may be sufficient. |
| < 5 mg/mL | 10-50 fold | 3-5 fold molar excess to EDC | 20-50 fold | For dilute protein solutions, a higher molar excess is often required to drive the reaction to completion. |
| General Starting Point | 10 fold | 25 fold | 30 fold | These ratios are a good starting point for optimization. For example, in the functionalization of BSA, a 30-fold molar excess of methyltetrazine-PEG4-NHS-ester was used.[4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of Methyltetrazine-Amine to a Protein
This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH.
Materials:
-
Protein of interest (in 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Methyltetrazine-amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare stock solutions of EDC, Sulfo-NHS, and methyltetrazine-amine in an appropriate solvent (e.g., DMSO or water) immediately before use.
-
-
Activation of Protein:
-
To your protein solution in Activation Buffer, add the EDC and Sulfo-NHS stock solutions to achieve the desired final molar excess.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Coupling of Methyltetrazine-Amine:
-
If you did not perform the desalting step, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the methyltetrazine-amine stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess methyltetrazine-amine and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: One-Step EDC/NHS Coupling of Methyltetrazine-Amine to a Protein
This simplified protocol is performed at a single pH and can be suitable for routine conjugations, although it may be less efficient than the two-step method.
Materials:
-
Protein of interest (in PBS, pH 7.2-7.5)
-
Methyltetrazine-amine
-
EDC
-
Sulfo-NHS
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of EDC, Sulfo-NHS, and methyltetrazine-amine.
-
-
Reaction Setup:
-
To your protein solution in Reaction Buffer, add the desired molar excess of EDC, Sulfo-NHS, and methyltetrazine-amine. The reagents can be added sequentially or as a mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Purification:
-
Purify the methyltetrazine-labeled protein using a desalting column or dialysis.
-
Mandatory Visualizations
Caption: Chemical pathway of EDC/NHS mediated methyltetrazine-amine conjugation.
Caption: Experimental workflow for two-step methyltetrazine-amine bioconjugation.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with solubility issues of methyltetrazine-amine hydrochloride during experiments
Welcome to the technical support center for methyltetrazine-amine hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a chemical reagent used in bioconjugation, a process that joins two molecules together.[1] It is particularly important in "click chemistry," specifically in a reaction called the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This reaction is known for its speed and specificity, allowing for the precise labeling of biomolecules in complex environments, including living cells.[2][3] Its primary applications include fluorescent imaging, drug delivery, and protein labeling.[2] The hydrochloride salt form enhances the compound's stability and simplifies handling.[4]
Q2: Why is the methyltetrazine moiety preferred over unsubstituted tetrazine?
A2: The methyl group on the tetrazine ring significantly improves the stability of the molecule, especially in aqueous buffers, compared to unsubstituted tetrazines.[4][5] This enhanced stability allows for a broader range of experimental conditions and longer storage times without significant degradation.[4]
Q3: How does PEGylation affect the properties of methyltetrazine-amine?
A3: Attaching a polyethylene glycol (PEG) spacer to methyltetrazine-amine, creating compounds like Methyltetrazine-PEG4-amine, enhances its hydrophilic properties.[2][6] This modification significantly improves its solubility in aqueous solutions, which is highly beneficial for biological applications.[2][6]
Troubleshooting Guide: Solubility Issues
This section provides solutions to common solubility problems encountered when working with this compound.
Q1: I am having difficulty dissolving this compound powder. What should I do?
A1:
-
Start with an appropriate solvent: For initial stock solutions, organic solvents like DMSO, DMF, or methanol are recommended.[3] For PEGylated versions, water, DCM, and THF are also suitable.[2][7]
-
Use gentle heating and sonication: If the compound does not dissolve readily at room temperature, gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.
-
For aqueous solutions, consider pH: The hydrochloride salt is acidic. For applications requiring a neutral pH, you may need to buffer the solution. However, be mindful that the stability of the compound can be pH-dependent.
-
Ensure you are using the hydrochloride salt form for aqueous buffers: The salt form is specifically designed for improved stability and solubility in aqueous environments.[4]
Q2: My this compound precipitates out of my aqueous reaction buffer. How can I prevent this?
A2:
-
Check the final concentration: You may be exceeding the solubility limit in your specific buffer. Try preparing a more dilute solution.
-
Add a co-solvent: If your experiment allows, adding a small percentage of an organic co-solvent like DMSO (e.g., 1-5%) can help maintain solubility.[1]
-
Consider a PEGylated version: For experiments requiring higher concentrations in aqueous buffers, using a PEGylated methyltetrazine-amine derivative is a highly effective strategy to improve solubility.[2][6]
-
Filter your solution: After dissolving, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles that could seed precipitation.
Q3: Does the age or storage of the compound affect its solubility?
A3: Yes, improper storage can lead to degradation of the compound, which may affect its solubility. This compound should be stored at -20°C and protected from moisture.[3][5] Before use, allow the vial to warm to room temperature before opening to prevent condensation from forming inside the vial.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its PEGylated derivatives in various solvents.
| Compound | Solvent(s) | Reported Solubility | Reference(s) |
| This compound | MeOH, DMF, DMSO | Soluble | [3] |
| Methyltetrazine-PEG4-amine hydrochloride | THF, DCM, DMF, DMSO | Soluble | [2] |
| Methyltetrazine-PEG7-amine hydrochloride | Water, DMSO, DCM, DMF | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution at -20°C. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Labeling a Protein with an NHS-Ester Activated Methyltetrazine
This protocol outlines the steps for conjugating an NHS-ester derivative of methyltetrazine to a protein.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: If the protein buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4) using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent from the conjugated protein using a spin desalting column or through dialysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
Side reactions of methyltetrazine-amine with thiols or other nucleophiles
Welcome to the technical support center for methyltetrazine-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments involving methyltetrazine-amine and its reactions with thiols and other nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is methyltetrazine-amine and what is its primary application?
Methyltetrazine-amine is a bioorthogonal chemical reporter containing a methyltetrazine moiety and a primary amine. Its principal application is in "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) and other strained alkenes. This reaction is exceptionally fast and selective, allowing for the covalent labeling of biomolecules in complex biological systems. The primary amine serves as a versatile handle for conjugating the methyltetrazine to biomolecules or surfaces, typically through amide bond formation with carboxylic acids or activated esters. Methyl-substituted tetrazines are noted for their enhanced stability in aqueous solutions compared to unsubstituted tetrazines[1][2][3].
Q2: What are the most common side reactions observed with methyltetrazine-amine during bioconjugation?
The primary side reactions involving the methyltetrazine core are:
-
Reduction by Thiols: The tetrazine ring is susceptible to reduction by thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol, as well as the phosphine-based reducing agent tris(2-carboxyethyl)phosphine (TCEP)[4]. This reduction converts the tetrazine to a dihydrotetrazine, rendering it inactive for the desired IEDDA "click" reaction.
-
pH-Dependent Degradation: The stability of the methyltetrazine ring is pH-dependent. It is most stable at neutral pH (around 7) and can undergo degradation under both acidic and, more significantly, basic conditions (pH > 8)[5][6][7].
-
Reaction with other Nucleophiles: While the IEDDA reaction is highly specific, there is potential for very slow reactions with other nucleophiles present in a biological sample, though this is generally not a significant issue compared to thiol-mediated reduction and pH instability[8][9].
Q3: My IEDDA reaction with methyltetrazine-amine is failing or giving low yields. What are the possible causes?
Low or no yield from your IEDDA reaction can stem from several factors:
-
Degradation of Methyltetrazine-Amine: The reagent may have degraded due to improper storage or handling. It is crucial to store it under recommended conditions (typically at -20°C, protected from light and moisture) and to prepare fresh solutions for use[5].
-
Presence of Reducing Agents: If your biomolecule of interest or buffers contain reducing agents like DTT or TCEP, the methyltetrazine will be inactivated[4].
-
Incorrect pH: Performing the reaction at a high pH (e.g., > 8.0) can lead to the degradation of the tetrazine ring[5][6].
-
Inactive TCO-alkene: The trans-cyclooctene (TCO) reaction partner can isomerize to the much less reactive cis-cyclooctene, especially in the presence of thiols or during prolonged incubation[10].
-
Steric Hindrance: The conjugation site on your biomolecule might be sterically hindered, preventing efficient reaction with the TCO-functionalized partner.
Q4: Can I use methyltetrazine-amine in the presence of primary amines, such as the side chains of lysine residues in a protein?
Yes, the IEDDA reaction between methyltetrazine and TCO is highly chemoselective and does not react with primary amines like the lysine side chain[9]. The primary amine on methyltetrazine-amine itself is intended for conjugation and is generally unreactive towards other tetrazine molecules under typical bioconjugation conditions.
Troubleshooting Guides
Issue 1: Low Yield of TCO-Ligation Product
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of Methyltetrazine-Amine Reagent | 1. Use a fresh aliquot of methyltetrazine-amine stored under recommended conditions (-20°C, desiccated). 2. Prepare stock solutions in anhydrous, amine-free solvents like DMSO or DMF and use them immediately. | Methyltetrazine-amine, while more stable than unsubstituted tetrazines, can degrade over time, especially if exposed to moisture or stored improperly[2][3]. |
| Presence of Reducing Agents in Sample/Buffer | 1. Remove reducing agents (e.g., DTT, TCEP) from the sample prior to adding the methyltetrazine reagent. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography. 2. If a reducing agent is essential, consider using a minimal effective concentration and a shorter reaction time for the reduction step, followed by its immediate removal. | Thiols and phosphines will reduce the tetrazine ring, rendering it inactive for the IEDDA reaction[4]. |
| Suboptimal Reaction pH | 1. Ensure the reaction buffer is within a pH range of 6.5-7.5. 2. Avoid buffers with a pH greater than 8.0. | The methyltetrazine ring is most stable at neutral pH and degrades under basic conditions[5][6]. |
| Isomerization of TCO to less reactive cis-cyclooctene | 1. Use freshly prepared or high-quality TCO reagents. 2. Minimize the exposure of the TCO-labeled molecule to thiols and long incubation times before the ligation step[10]. | The trans-conformation of the cyclooctene is crucial for the rapid IEDDA reaction. |
| Steric Hindrance at the Labeling Site | 1. If possible, choose a more accessible site for labeling on the biomolecule. 2. Consider using a methyltetrazine reagent with a longer PEG spacer to extend the reach of the reactive group. | Accessibility of the reaction partners is critical for efficient ligation. |
Issue 2: Unexpected Side Products or Loss of Signal
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction of Methyltetrazine with Thiols | 1. If possible, protect cysteine residues prior to the IEDDA reaction. 2. Remove any free thiols from the reaction mixture before adding the methyltetrazine reagent. | Although primarily a reduction, direct reaction of some tetrazine derivatives with thiols can occur, leading to undesired adducts[8]. |
| Hydrolysis of the Tetrazine Ring | 1. Perform reactions at a neutral pH (6.5-7.5). 2. Minimize reaction times and avoid prolonged storage of methyltetrazine-amine in aqueous buffers. | Hydrolysis of the tetrazine ring is a known degradation pathway, accelerated by non-neutral pH[5][6]. |
| Non-specific Binding | 1. Include appropriate washing steps after the conjugation reaction to remove unbound methyltetrazine-labeled molecules. 2. Consider using blocking agents (e.g., BSA) if working with complex biological samples to reduce non-specific interactions. | Hydrophobic interactions or other non-covalent associations can lead to background signal. |
Quantitative Data Summary
While precise kinetic data for the side reactions of methyltetrazine-amine are not extensively published, the following tables summarize the known trends and provide comparative information based on studies of various tetrazine derivatives.
Table 1: Relative Stability of Tetrazine Derivatives
| Tetrazine Substituent | Stability in Aqueous Buffer (pH 7.4) | Reactivity in IEDDA | Reference |
| Methyl (as in Methyltetrazine-amine) | High | Moderate | [6][11] |
| Hydrogen (unsubstituted) | Moderate | High | [6] |
| Phenyl | High | Moderate | [11] |
| Pyridyl (electron-withdrawing) | Low | Very High | [5][6] |
Note: There is often a trade-off between the stability of a tetrazine and its reactivity in the IEDDA reaction. Electron-donating groups like methyl increase stability but can decrease the reaction rate compared to more electron-withdrawing substituents.
Table 2: Factors Influencing Methyltetrazine Stability
| Factor | Effect on Stability | Recommendation |
| pH | Most stable at neutral pH (~7). Degrades in acidic and especially basic conditions (>pH 8). | Maintain a reaction pH of 6.5-7.5. |
| Reducing Agents (DTT, TCEP) | Causes rapid reduction and inactivation of the tetrazine ring. | Remove all reducing agents prior to introducing the methyltetrazine. |
| Temperature | Higher temperatures can accelerate degradation. | Perform reactions at room temperature or 4°C unless otherwise required. |
| Aqueous vs. Organic Solvent | More stable in anhydrous organic solvents (DMSO, DMF). | Prepare stock solutions in anhydrous organic solvents. Minimize time in aqueous buffers. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Methyltetrazine-Amine
This protocol describes the labeling of a protein with a carboxylic acid group using methyltetrazine-amine and EDC/NHS chemistry.
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.4).
-
If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS or MES.
-
Ensure the protein concentration is in the range of 1-10 mg/mL.
-
-
Activation of Carboxylic Acids (if applicable):
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the reaction buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with Methyltetrazine-Amine:
-
Prepare a stock solution of methyltetrazine-amine in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the methyltetrazine-amine stock solution to the activated protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted methyltetrazine-amine and coupling reagents using size-exclusion chromatography, dialysis, or buffer exchange spin columns.
-
Protocol 2: IEDDA "Click" Reaction of a Methyltetrazine-Labeled Biomolecule with a TCO-Functionalized Partner
-
Reactant Preparation:
-
Dissolve the methyltetrazine-labeled biomolecule and the TCO-functionalized partner in a compatible buffer (e.g., PBS, pH 7.4).
-
Ensure that the buffer is free of any reducing agents.
-
-
Ligation Reaction:
-
Combine the methyltetrazine-labeled biomolecule and the TCO-functionalized partner in the desired molar ratio (typically 1:1 or with a slight excess of one component).
-
The reaction is usually rapid and can be performed at room temperature. Reaction times can range from a few minutes to a couple of hours depending on the concentration of the reactants.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance maximum ~520-540 nm).
-
-
Analysis:
-
The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. tandfonline.com [tandfonline.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyltetrazine-Labeled Proteins and Antibodies
This technical support center provides guidance for researchers, scientists, and drug development professionals on purification strategies for methyltetrazine-labeled proteins and antibodies. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for purifying methyltetrazine-labeled antibodies?
A1: The most common initial step for purifying antibodies, including those labeled with methyltetrazine, is affinity chromatography.[1] This technique utilizes the specific interaction between the antibody's Fc region and immobilized Protein A or Protein G on a resin.[2][3] This allows for high selectivity and efficient separation of the antibody from crude samples like serum, ascites fluid, or cell culture supernatant.[2][3][4]
Q2: How can I remove unconjugated methyltetrazine reagent after the labeling reaction?
A2: Unconjugated methyltetrazine reagent and other small molecule byproducts can be efficiently removed using size-exclusion chromatography (SEC) or dialysis.[5][6] SEC separates molecules based on their size, allowing the larger labeled protein or antibody to be separated from the smaller, unreacted methyltetrazine.[7][8] Desalting columns are a quick and effective form of SEC for this purpose.[6]
Q3: My methyltetrazine-labeled protein is precipitating during purification. What can I do?
A3: Protein precipitation during purification can be caused by several factors, including high protein concentration, suboptimal buffer conditions, or increased hydrophobicity after labeling. To address this, try decreasing the amount of sample loaded onto the column or eluting with a linear gradient instead of a step-wise elution to lower the protein concentration.[9] You can also try adding detergents or adjusting the NaCl concentration in your buffers.[9] For highly hydrophobic proteins, hydrophobic interaction chromatography (HIC) might be a suitable purification method, but care must be taken to optimize the salt concentrations to avoid precipitation.[10][11]
Q4: What is Hydrophobic Interaction Chromatography (HIC), and when should I use it for purifying methyltetrazine-labeled proteins?
A4: Hydrophobic Interaction Chromatography (HIC) is a purification technique that separates proteins based on their surface hydrophobicity.[11][12] It is particularly useful for separating proteins with different degrees of labeling, as the addition of the hydrophobic methyltetrazine group increases the overall hydrophobicity of the protein.[10] HIC is also a milder alternative to reverse-phase chromatography as it uses a reversed salt gradient under non-denaturing conditions, which helps to preserve the protein's structure and activity.[10][13]
Q5: How can I quantify the degree of labeling (DOL) of my protein with methyltetrazine?
A5: The degree of labeling can be determined using UV-Vis spectrophotometry. You can measure the absorbance of the protein at 280 nm and the absorbance of the tetrazine group at its specific maximum wavelength (around 520-540 nm).[6] By using the molar extinction coefficients of the protein and the tetrazine, you can calculate the ratio of moles of dye to moles of protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled Protein | Incomplete Labeling Reaction: Insufficient molar excess of methyltetrazine reagent, suboptimal reaction pH, or inactive reagents.[5] | Optimize the molar ratio of the methyltetrazine reagent to the protein (a 5- to 20-fold molar excess is a good starting point).[5] Ensure the reaction buffer is free of primary amines (e.g., Tris) and has a pH between 7 and 9.[5][14] Use fresh solutions of activating agents if applicable.[5] |
| Protein Loss During Purification: Labeled protein may be sensitive to purification methods, leading to loss.[5] | For Size-Exclusion Chromatography (SEC), ensure good resolution between the monomeric conjugate and aggregates.[5] For Hydrophobic Interaction Chromatography (HIC), carefully optimize salt concentrations to ensure proper binding and elution.[5] | |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein.[15][16] | Add protease inhibitors to your lysis buffer and perform all purification steps at 4°C to minimize enzymatic activity.[9][15] | |
| No Binding to Affinity Column | Inaccessible Affinity Tag: The methyltetrazine label or the protein's conformation may be sterically hindering the affinity tag.[9][17] | Consider fusing the affinity tag to the other terminus of the protein.[9] If possible, use a longer linker between the protein and the tag.[9] Under certain circumstances, purification under denaturing conditions might be necessary to expose the tag.[17] |
| Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the binding buffer can prevent efficient binding to the resin.[9][15] | Check and optimize the pH and composition of your binding buffer according to the resin manufacturer's instructions.[9] | |
| Presence of Aggregates in Final Product | Increased Hydrophobicity: The hydrophobic nature of the tetrazine moiety can promote self-assembly and aggregation.[18] | Use Size-Exclusion Chromatography (SEC) as a polishing step to separate monomers from aggregates.[7][19] Optimize the mobile phase composition in SEC, as small changes can affect aggregation.[20] |
| Low pH Elution from Affinity Column: The acidic conditions used for elution from Protein A or G columns can sometimes induce aggregation.[18][21] | Perform a buffer screen to find a formulation that stabilizes your antibody at low pH. Consider using alternative elution strategies with higher pH if aggregation is severe.[22] | |
| Unreacted Label in Final Product | Inefficient Removal of Excess Reagent: The purification method may not be adequately separating the small molecule from the larger protein. | Use a desalting column with an appropriate molecular weight cut-off (MWCO) to efficiently remove small molecules.[6] Dialysis with a suitable MWCO membrane is also an effective method.[23] |
Experimental Protocols & Workflows
General Experimental Workflow for Methyltetrazine Labeling and Purification
Caption: General workflow for labeling proteins/antibodies with methyltetrazine and subsequent purification.
Detailed Protocol: Affinity Purification of a Methyltetrazine-Labeled Antibody
-
Resin Equilibration:
-
Equilibrate the Protein A or Protein G affinity resin with 5-10 column volumes of a suitable binding buffer (e.g., PBS, pH 7.4).[4]
-
-
Sample Loading:
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove non-specifically bound proteins and excess labeling reagents.
-
-
Elution:
-
Elute the bound antibody using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Collect fractions and immediately neutralize them by adding a neutralizing buffer (e.g., 1 M Tris, pH 8.5) to prevent acid-induced aggregation.[21]
-
-
Buffer Exchange:
-
Perform a buffer exchange into a suitable storage buffer using a desalting column or dialysis to remove the elution buffer components.[23]
-
Troubleshooting Logic for Low Purification Yield
References
- 1. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. goldbio.com [goldbio.com]
- 13. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 15. benchchem.com [benchchem.com]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. goldbio.com [goldbio.com]
- 18. scorpiusbiologics.com [scorpiusbiologics.com]
- 19. shimadzu.com [shimadzu.com]
- 20. The Use of Size Exclusion Chromatography to Monitor Protein Self-Assembly [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Long-Term Stability of Methyltetrazine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of methyltetrazine conjugates. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and performance of your labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for methyltetrazine conjugates?
A1: For long-term stability, methyltetrazine conjugates should be stored at -20°C or -80°C.[1][2][3] It is also recommended to desiccate the product to prevent degradation from moisture.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to avoid condensation, which can hydrolyze the conjugate.[1] For short-term storage, up to a few weeks, 4°C is acceptable for some antibody conjugates, potentially with the addition of carrier proteins.[2] Lyophilized (freeze-dried) conjugates generally offer the best shelf life.[4]
Q2: What factors can negatively impact the stability of my methyltetrazine conjugate during storage?
A2: Several factors can compromise the stability of methyltetrazine conjugates:
-
Temperature: Elevated temperatures accelerate degradation.[5]
-
pH: While the tetrazine-TCO reaction is efficient across a pH range of 6-9, the stability of the tetrazine ring itself can be pH-dependent.[6][7] Some tetrazines exhibit degradation in basic aqueous solutions.[8][9][10]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they can react with certain activated forms of tetrazine linkers (like NHS esters).[6] The presence of strong nucleophiles in the buffer can also lead to the degradation of the electron-deficient tetrazine ring.[5][11]
-
Moisture: NHS esters of tetrazines are moisture-sensitive and can readily hydrolyze, rendering them non-reactive.[6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to aggregation and loss of activity, particularly for protein and antibody conjugates.[2] It is advisable to aliquot conjugates into smaller, single-use volumes.[2]
-
Light: While not as commonly cited for tetrazines as for other fluorophores, it is good practice to store conjugates protected from light.[2]
Q3: How do different substituents on the tetrazine ring affect stability?
A3: The electronic properties of the substituents on the tetrazine ring play a crucial role in its stability. Generally, electron-donating groups, such as a methyl group, tend to increase the stability of the tetrazine ring but may decrease the reaction kinetics.[12][13][14] Conversely, electron-withdrawing groups can increase the reactivity of the tetrazine in the bioorthogonal reaction but often at the cost of reduced stability in aqueous or biological media due to increased susceptibility to nucleophilic attack.[9][12][15] For instance, dipyridyl-s-tetrazines are less stable than more electron-rich pyridyl and phenyl tetrazines.[8][9]
Q4: I am observing a loss of reactivity of my methyltetrazine conjugate over time. What could be the cause?
A4: A loss of reactivity can stem from the degradation of the tetrazine moiety. This can be caused by improper storage conditions such as exposure to moisture, high temperatures, or inappropriate pH.[1][5] Another possibility is the degradation of the reaction partner, for example, the isomerization of a trans-cyclooctene (TCO) dienophile to the much less reactive cis-cyclooctene.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no signal in a bioorthogonal reaction | Degradation of the methyltetrazine conjugate during storage. | 1. Verify Storage Conditions: Ensure the conjugate was stored at -20°C or -80°C and protected from moisture and light.[1][2] 2. Perform a Stability Assay: Assess the integrity of the conjugate using HPLC or mass spectrometry to check for degradation products (See Experimental Protocols section). 3. Use Freshly Prepared Conjugate: If possible, use a freshly prepared conjugate for comparison. |
| Inactivation of the reaction partner (e.g., TCO). | 1. Check Partner Stability: TCOs can be susceptible to isomerization. Use freshly prepared or properly stored TCO-modified molecules.[12] 2. Consider More Stable Derivatives: If instability of the reaction partner is suspected, consider using more stable derivatives.[12] | |
| Appearance of precipitates in the conjugate solution | Aggregation of the biomolecule (e.g., antibody) during storage or freeze-thaw cycles. | 1. Minimize Freeze-Thaw Cycles: Aliquot the conjugate into single-use volumes to avoid repeated freezing and thawing.[2] 2. Optimize Storage Buffer: For antibody conjugates, ensure the buffer composition and pH are optimal for that specific antibody. A common storage buffer is 10mM Histidine pH 6.0-6.5 with 150mM NaCl.[16] Avoid PBS for long-term frozen storage as it can cause pH shifts.[16] 3. Adjust Protein Concentration: Storing antibodies at a concentration of 1-2 mg/mL may help prevent precipitation.[16] |
| Multiple peaks in HPLC or mass spectrometry analysis of the stored conjugate | Degradation of the conjugate or presence of impurities. | 1. Analyze Degradation Products: Use mass spectrometry to identify the masses of the unexpected peaks, which may correspond to hydrolyzed or otherwise degraded forms of the conjugate. 2. Optimize Purification: Ensure the initial purification of the conjugate was sufficient to remove any unreacted starting materials or byproducts.[1] |
Quantitative Stability Data
The stability of methyltetrazine conjugates is influenced by their specific structure and the storage conditions. Below is a summary of stability data for various tetrazine derivatives from literature.
| Tetrazine Derivative | Condition | Stability Metric | Reference |
| Methyl-phenyl-tetrazine | Cell growth medium, 37°C | >95% intact after 12 hours | [5][15] |
| Dipyridyl-s-tetrazines & Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | 60-85% degraded after 12 hours | [8][9] |
| Pyridyl tetrazines & Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | [8][9] |
| Me3Pyr and Me2Pyr (pyridyl-tetrazines) | Full cell growth medium, 37°C | ~85% intact after 12 hours | [15] |
| Me4Pyr (pyridyl-tetrazine) | Full cell growth medium, 37°C | ~30% intact after 12 hours | [15] |
Experimental Protocols
Protocol 1: Assessment of Methyltetrazine Conjugate Stability by RP-HPLC
This protocol outlines a general method for monitoring the stability of a methyltetrazine conjugate over time.
Materials:
-
Methyltetrazine conjugate of interest
-
Storage buffer (e.g., PBS, pH 7.4)
-
Quenching solution (if necessary)
-
RP-HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the methyltetrazine conjugate in the desired storage buffer at a known concentration.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), remove an aliquot from storage.
-
If the sample is frozen, allow it to thaw completely at room temperature.
-
Dilute the sample in the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Set the flow rate to 1 mL/min.
-
Monitor the elution using a UV detector at a wavelength appropriate for the conjugate (e.g., 280 nm for proteins and ~520 nm for the tetrazine).[17]
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate peak area against time to determine the stability profile. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Visualizations
Caption: Workflow for assessing the stability of methyltetrazine conjugates.
Caption: Potential degradation pathways for methyltetrazine conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 4. precisionantibody.com [precisionantibody.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. benchchem.com [benchchem.com]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Methyltetrazine-amine hydrochloride in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Methyltetrazine-amine hydrochloride for live-cell imaging. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in live-cell imaging?
This compound is a bioorthogonal chemical reporter containing a methyltetrazine moiety. In live-cell imaging, it is used in a two-step labeling strategy. First, a target biomolecule within a live cell is tagged with a strained alkene, typically a trans-cyclooctene (TCO) derivative. Then, this compound, conjugated to a fluorescent dye, is introduced. The methyltetrazine and TCO undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, or "click" reaction, resulting in fluorescent labeling of the target molecule. This method allows for the visualization of cellular processes in real-time without interfering with the cell's natural functions.[1][2][3]
Q2: What are the main advantages of using this compound over other tetrazine derivatives?
This compound offers a good balance of reactivity and stability. The methyl group enhances its stability in aqueous environments compared to unsubstituted tetrazines, which is crucial for experiments in live cells.[4] While some more reactive tetrazines exist, they may be less stable in biological media.[5] This makes this compound a reliable choice for a wide range of live-cell imaging applications.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C in a dry, dark environment.[6] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] It is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[6]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
Q: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?
A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Verify Reagent Concentrations: The iEDDA reaction is bimolecular, and its rate depends on the concentrations of both the methyltetrazine and the TCO-modified probe.[7] Ensure that you are using the recommended concentrations. It may be necessary to perform a titration to find the optimal concentration for your specific cell type and target.
-
Check Reagent Integrity: Ensure that your this compound and TCO-conjugated probes have been stored correctly and have not degraded. Prepare fresh solutions for each experiment.
-
Optimize Incubation Times: While the TCO-tetrazine reaction is fast, insufficient incubation time can lead to a weak signal, especially with low concentrations of reactants.[7][8] Try extending the incubation period.
-
Confirm TCO Labeling: Verify that your target molecule is successfully labeled with the TCO group. This can be confirmed using an alternative method, such as a Western blot with an antibody that recognizes the TCO tag.
-
Imaging Settings: Optimize your microscope's settings, including laser power, exposure time, and detector gain, to enhance signal detection.[9]
Problem 2: High Background Fluorescence
Q: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?
A: High background can be caused by several factors. Consider the following solutions:
-
Reduce Probe Concentration: Using an excessive concentration of the fluorescently-labeled Methyltetrazine-amine can lead to non-specific binding and high background.[10][11] Perform a titration to determine the lowest effective concentration that provides a good signal-to-noise ratio.[11]
-
Increase Washing Steps: After incubating with the tetrazine probe, increase the number and duration of washing steps to remove any unbound probe.[10][12] Using a mild detergent like Tween-20 in the wash buffer can also help.[10]
-
Use a Blocking Step: Before adding the fluorescent probe, consider a blocking step with an agent like bovine serum albumin (BSA) to minimize non-specific binding to cellular surfaces.
-
Control for Autofluorescence: Include an unstained control sample to determine the level of cellular autofluorescence.[11] If autofluorescence is high, you may need to use a fluorophore with excitation and emission wavelengths in a different spectral range.[11]
-
Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence.[11] Switch to a phenol red-free medium for imaging.[11]
Problem 3: Cell Viability Issues
Q: I am observing signs of cytotoxicity in my cells after labeling. What can I do to improve cell health?
A: Maintaining cell health is critical for meaningful live-cell imaging results. If you suspect cytotoxicity, try the following:
-
Reduce Reagent Concentrations and Incubation Times: High concentrations of labeling reagents or prolonged incubation times can be toxic to cells.[9] Use the lowest effective concentrations and shortest incubation times possible.
-
Assess Reagent Purity: Impurities in your this compound or TCO-probe could be cytotoxic. Ensure you are using high-purity reagents.
-
Perform a Cytotoxicity Assay: To systematically assess the impact of your labeling protocol on cell viability, perform a standard cytotoxicity assay, such as the MTT assay.[13][14] This will help you identify the optimal, non-toxic labeling conditions.
-
Optimize Imaging Conditions: Minimize phototoxicity by using the lowest possible laser power and exposure times during image acquisition.[9]
Quantitative Data
The following tables summarize key quantitative data to guide your experimental design.
Table 1: Reaction Kinetics of Methyltetrazine with TCO Derivatives
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C |
| mTz-pSar₂₀ | TCO-PEG₄ | 463 | PBS, pH 7.4 |
| HELIOS 347Me | TCO-pSar₆₆ | 1806 | PBS, pH 7.4 |
Note: Reaction rates can vary based on the specific structures of the tetrazine and TCO derivatives, as well as solvent and temperature conditions.[5][15]
Table 2: Recommended Starting Concentrations and Incubation Times for Live-Cell Labeling
| Reagent | Typical Concentration Range | Typical Incubation Time |
| TCO-modified Probe (e.g., antibody) | 10 - 100 nM | 30 - 60 minutes |
| Methyltetrazine-amine-dye | 1 - 10 µM | 15 - 60 minutes |
Note: These are starting recommendations. Optimal concentrations and times should be determined empirically for each experimental system.[7]
Experimental Protocols
Protocol 1: General Two-Step Live-Cell Imaging
This protocol describes the general workflow for labeling a target protein on the surface of live cells.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for microscopy and culture overnight.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
-
TCO Labeling:
-
Methyltetrazine-amine Labeling:
-
Prepare a fresh solution of the fluorescently-labeled this compound in live-cell imaging medium at the desired final concentration (typically 1-5 µM).
-
Add the staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.[7]
-
-
Washing and Imaging:
-
Remove the labeling solution.
-
Wash the cells three to five times with warm PBS, with a 5-minute incubation for each wash, to remove unbound dye.
-
Replace the final wash solution with fresh, pre-warmed imaging medium.
-
Proceed with live-cell imaging using the appropriate fluorescence channels.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol can be used to assess the cytotoxicity of the labeling procedure.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Labeling Procedure:
-
Perform the two-step labeling protocol as described above in the designated wells. Include control wells with unlabeled cells and cells treated with each reagent individually.
-
-
MTT Assay:
-
After the labeling and final wash steps, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
References
- 1. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent bioorthogonal reagents: Methyltetrazine-amine and Tetrazine-amine. In the rapidly advancing field of bioconjugation, the choice of reagents is critical for the success of applications ranging from live-cell imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This document offers an objective comparison of the performance of these two key tetrazine derivatives, supported by experimental data, to facilitate informed decisions in experimental design.
The primary distinction between these two molecules lies in a trade-off between reaction kinetics and stability. Tetrazine-amine, with an unsubstituted tetrazine ring, generally exhibits faster reaction rates in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions. However, this increased reactivity comes at the cost of reduced stability in aqueous environments. Conversely, the addition of a methyl group in Methyltetrazine-amine enhances the stability of the tetrazine core, albeit with a corresponding decrease in reaction speed.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and performance characteristics of Methyltetrazine-amine and Tetrazine-amine.
Table 1: Physicochemical Properties
| Property | Methyltetrazine-amine | Tetrazine-amine |
| Chemical Structure | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine |
| Molecular Formula | C₁₀H₁₁N₅ | C₉H₉N₅ |
| Molecular Weight | 201.23 g/mol | 187.21 g/mol |
| CAS Number | 1345955-28-3 | 1092689-33-2 |
Table 2: Performance Characteristics in Bioorthogonal Reactions
| Parameter | Methyltetrazine-amine | Tetrazine-amine |
| Reaction Kinetics (k₂) with TCO *[1][2][3] | ~1,000 - 10,332 M⁻¹s⁻¹ | Up to 30,000 M⁻¹s⁻¹ |
| Stability in Biological Media **[1] | >85% remaining after 48h in DMEM + 10% FBS at 37°C | <13% remaining after 48h in DMEM + 10% FBS at 37°C |
| Key Advantage | Enhanced Stability | Faster Reaction Kinetics |
*Second-order rate constant (k₂) with trans-cyclooctene (TCO) derivatives in aqueous buffers at physiological temperature. The exact rate can vary depending on the specific TCO derivative and reaction conditions. **Stability data is based on a comparative study of methyl- and hydrogen-substituted tetrazines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Determination of Second-Order Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol outlines the procedure for measuring the reaction rate constant (k₂) of a tetrazine with a trans-cyclooctene (TCO) derivative.
Materials:
-
Methyltetrazine-amine or Tetrazine-amine
-
TCO-derivative (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the tetrazine-amine in anhydrous DMSO.
-
Prepare a 20 mM stock solution of the TCO-derivative in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO-derivative should be at least 10-fold higher than the tetrazine concentration (e.g., 50 µM tetrazine and 500 µM TCO).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to 37°C.
-
Load the tetrazine solution into one syringe and the TCO solution into the other.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO]
-
Repeat the experiment with at least three different concentrations of the TCO derivative to ensure linearity and obtain a more accurate k₂ value from the slope of a plot of k_obs versus [TCO].
-
Protocol 2: Assessment of Tetrazine Stability in Biological Media
This protocol describes how to evaluate the stability of tetrazine derivatives in a solution mimicking physiological conditions.
Materials:
-
Methyltetrazine-amine or Tetrazine-amine
-
Anhydrous DMSO
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tetrazine-amine in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 50 µM in pre-warmed (37°C) DMEM with 10% FBS.
-
-
Incubation:
-
Incubate the sample at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), take an aliquot of the sample.
-
Immediately analyze the concentration of the intact tetrazine using HPLC by monitoring its characteristic absorbance. Alternatively, if no interfering substances are present at the analytical wavelength, a UV-Vis spectrophotometer can be used.
-
-
Data Analysis:
-
Plot the percentage of remaining tetrazine as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine by fitting the data to a first-order decay model.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of tetrazine-amines in bioconjugation.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of Bioorthogonal Chemistry: A Comparative Guide to Methyltetrazine and TCO Derivatives
For researchers, scientists, and professionals in drug development, the efficiency of bioorthogonal reactions is paramount. The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between tetrazines and trans-cyclooctenes (TCOs) stands out for its exceptional speed and specificity. This guide provides a comparative analysis of the reaction kinetics of methyltetrazine with various TCO derivatives, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for your research needs.
The reaction between a methyl-substituted tetrazine and a TCO derivative is a cornerstone of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems.[1][2] This [4+2] cycloaddition is known for its rapid kinetics, proceeding without the need for a catalyst and forming a stable dihydropyridazine product with the release of nitrogen gas.[1][3] However, not all TCO derivatives are created equal; their structural nuances significantly impact reaction rates.
Comparative Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. A higher k₂ value indicates a faster reaction. The table below summarizes the k₂ values for the reaction of methyltetrazine with several common TCO derivatives. It is important to note that reaction conditions, such as solvent and temperature, can influence these values.[1]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyltetrazine | TCO-PEG₄ | 463[4] |
| Methyltetrazine | TCO | ~800 - 30,000 (range for various derivatives)[3] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Various TCOs | (Data available in cited literature)[5] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000[6] |
Note: The reactivity of TCOs is largely influenced by ring strain, with more strained derivatives like sTCO exhibiting faster kinetics.[1] Additionally, the stereochemistry of substituents on the TCO ring plays a role, with axial isomers generally reacting faster than their equatorial counterparts.[1][7]
While methyl-substituted tetrazines offer a good balance of reactivity and stability, it is worth noting that hydrogen-substituted tetrazines can exhibit even faster kinetics.[3][6] However, this increased reactivity often comes at the cost of reduced stability in aqueous media.[1][3]
Experimental Protocol: Determination of Second-Order Rate Constants
The following is a detailed methodology for determining the second-order rate constants for the reaction between a methyltetrazine derivative and a TCO derivative using stopped-flow spectrophotometry. This technique is ideal for measuring rapid reactions.[4][6]
1. Reagent Preparation:
-
Prepare a stock solution of the methyltetrazine derivative (e.g., 1-10 mM) in an anhydrous organic solvent such as DMSO or DMF.[3]
-
Prepare a stock solution of the TCO derivative (e.g., 10 mM) in anhydrous DMSO.[1]
-
Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final working concentrations.[1][4] For pseudo-first-order kinetic studies, the TCO derivative should be in at least a 10-fold excess (e.g., 500 µM TCO and 50 µM methyltetrazine).[1]
2. Stopped-Flow Measurement:
-
Equilibrate the syringes of the stopped-flow instrument containing the methyltetrazine and TCO solutions to the desired temperature (e.g., 37°C).[1][4]
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine over time. The wavelength for monitoring is typically around 515-535 nm.[4][6]
3. Data Analysis:
-
Fit the resulting absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs).[1][4]
-
Calculate the second-order rate constant (k₂) by dividing the observed rate constant (k_obs) by the concentration of the TCO derivative, which was in excess.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
The Unrivaled Advantages of Methyltetrazine-TCO Ligation in Click Chemistry: A Comparative Guide
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (TCO) has emerged as a superior conjugation strategy, particularly for applications in live-cell imaging, drug delivery, and in vivo studies.[1] Its remarkable attributes, most notably its exceptionally rapid reaction kinetics and its catalyst-free nature, set it apart from other prominent click reactions such as the strain-promoted azide-alkyne cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO).[1] This guide provides an objective comparison of methyltetrazine-TCO ligation with the DBCO-azide reaction, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal bioorthogonal tool for their specific needs.
Logical Comparison of Key Features
The choice between methyltetrazine and DBCO for in vivo click chemistry hinges on several key performance indicators. The following diagram illustrates the comparative advantages of methyltetrazine in the context of an ideal bioorthogonal reaction.
Caption: Comparative advantages of Methyltetrazine over DBCO.
Quantitative Comparison of Key Parameters
The performance of click reactions can be quantitatively assessed by several key parameters, including the second-order rate constant (k₂), which is a direct measure of the reaction speed. The following table summarizes these values for methyltetrazine-TCO ligation and DBCO-azide cycloaddition, highlighting the significant kinetic advantage of the tetrazine-TCO reaction.
| Feature | Methyltetrazine-TCO Ligation (IEDDA) | DBCO-Azide Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[2], typically 210 - 30,000[1][3] | ~1-2[4][5] |
| Biocompatibility | Excellent (copper-free)[1] | Excellent (copper-free)[1][6] |
| Reaction Conditions | Aqueous media, physiological temperature, catalyst-free[1] | Aqueous media, physiological temperature, catalyst-free[6] |
| Primary Byproduct | Nitrogen gas (N₂)[1][2] | None[1] |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies with substituents[1][7] | Cyclooctynes can be unstable; azides are generally stable[1] |
| Bond Stability | Covalent and irreversible[1] | Stable triazole ring[6] |
Detailed Comparison
Reaction Kinetics
The most significant advantage of the methyltetrazine-TCO ligation is its unparalleled reaction speed. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes like TCO exhibits second-order rate constants that can be several orders of magnitude higher than those of SPAAC reactions.[2][8] For instance, the reaction between trans-cyclooctene (TCO) and tetrazines can have a reaction rate of up to 10⁵ M⁻¹s⁻¹.[2] In contrast, most SPAAC ligations with DBCO derivatives show second-order rate constants in the range of 1–2 M⁻¹s⁻¹.[4][5] This kinetic superiority is crucial for in vivo applications where low concentrations of reactants are often necessary to minimize toxicity and off-target effects. The rapid kinetics of the tetrazine ligation enable efficient labeling at low concentrations, which is a significant advantage for applications like pretargeted imaging.[9]
Stability and Solubility
While both methyltetrazine and DBCO are stable under physiological conditions, the hydrophobicity of DBCO can be a limiting factor in its widespread application.[9] This can lead to poor aqueous solubility and non-specific binding in vivo. In contrast, the polarity of methyltetrazine can be readily tuned through chemical modification, and more water-soluble tetrazine derivatives have been developed to improve their pharmacokinetic properties.[3] For instance, studies have shown that low calculated logD7.4 values (below -3) of tetrazines are strong indicators for successful pretargeting.[10][11]
Biocompatibility and Bioorthogonality
Both methyltetrazine-TCO and DBCO-azide reactions are bioorthogonal, meaning they proceed with high selectivity and do not interfere with native biological processes.[1][4] A key advantage of both over the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is that they are catalyst-free, thus avoiding the cytotoxicity associated with copper catalysts.[12][13] The tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups such as amines and thiols.[1][4]
Experimental Protocols
General Protocol for Comparing Ligation Kinetics
This protocol describes a general method for comparing the second-order rate constants of methyltetrazine-TCO and DBCO-azide reactions.
-
Reactant Preparation: Prepare stock solutions of the methyltetrazine, TCO, DBCO, and azide derivatives in a suitable solvent like DMSO or PBS.
-
Reaction Setup: In a temperature-controlled spectrophotometer or stopped-flow instrument, mix equimolar concentrations of the respective reactants (e.g., methyltetrazine with TCO, and DBCO with azide) in PBS at 37°C.
-
Data Acquisition: Monitor the reaction progress by observing the change in absorbance or fluorescence over time. For tetrazine reactions, the disappearance of the tetrazine chromophore can be monitored.
-
Data Analysis: Calculate the second-order rate constant (k₂) from the kinetic data.
In Vivo Pretargeted Imaging Workflow
The following diagram illustrates a typical workflow for in vivo pretargeted imaging, a key application where the rapid kinetics of methyltetrazine-TCO ligation are highly advantageous.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. interchim.fr [interchim.fr]
- 7. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
A Head-to-Head Battle of Bioorthogonal Titans: Methyltetrazine-TCO vs. SPAAC Reactions
A comprehensive kinetic comparison for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of bioorthogonal chemistry, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Among the arsenal of "click" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as two of the most powerful and widely adopted strategies. This guide provides an objective, data-driven comparison of the kinetics of these two reactions, offering insights into their respective strengths and optimal applications in biological research and therapeutic development.
At a Glance: The Core Chemistry
The methyltetrazine-TCO ligation is a type of IEDDA reaction where the electron-deficient tetrazine rapidly and irreversibly reacts with the strained, electron-rich TCO. This reaction is exceptionally fast and proceeds without the need for a catalyst.
SPAAC, on the other hand, is a copper-free variant of the original azide-alkyne "click" reaction. It relies on the inherent ring strain of a cyclooctyne to lower the activation energy for the cycloaddition with an azide, forming a stable triazole linkage. While also catalyst-free, the kinetics of SPAAC can vary significantly depending on the specific cyclooctyne used.
Quantitative Kinetic Comparison
The performance of bioorthogonal reactions is primarily assessed by their second-order rate constants (k₂), a measure of how quickly the reactants are consumed. The following tables summarize the kinetic data for representative methyltetrazine-TCO and SPAAC reactions, providing a clear comparison of their reaction speeds under various conditions.
Table 1: Second-Order Rate Constants (k₂) for Methyltetrazine-TCO Reactions
| Tetrazine Reactant | TCO Reactant | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent/Conditions |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 8.9 x 10² | 9:1 MeOH/H₂O, 25 °C |
| Methyltetrazine | TCO | ~800 - 30,000 | Aqueous media, RT |
| Methyltetrazine-NHS Ester | TCO-functionalized molecule | Not specified | PBS, RT |
| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine | TCO | Not specified | Not specified |
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne Reactant | Azide Reactant | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent/Conditions |
| Cyclooctyne (OCT) | Benzyl azide | ~2.4 x 10⁻³ | Not specified |
| Monofluorinated Cyclooctyne (MOFO) | Benzyl azide | ~4.5 x 10⁻² | Not specified |
| Difluorinated Cyclooctyne (DIFO) | Benzyl azide | ~0.3 | Not specified |
| Dibenzocyclooctyne (DIBO/DBCO) | Benzyl azide | 0.1 - 0.9 | Not specified |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 - 1.0 | Not specified |
| Azacyclooctyne (AZA) | Benzyl azide | ~0.1 | Not specified |
| Dibenzoazacyclooctyne (DIBAC) | Benzyl azide | ~0.3 | Not specified |
| Biarylazacyclooctynone (BARAC) | Benzyl azide | ~0.9 | Not specified |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7), 25°C or 37°C |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7), 25°C or 37°C |
Experimental Protocols: Determining Reaction Kinetics
The kinetic data presented above are typically determined using techniques that monitor the consumption of reactants over time. Below are generalized protocols for the two most common methods.
Protocol 1: UV-Vis Spectrophotometry (for Tetrazine-TCO Reactions)
This method leverages the characteristic visible absorbance of the tetrazine chromophore, which disappears upon reaction with TCO.
-
Reagent Preparation: Prepare stock solutions of the methyltetrazine derivative and the TCO derivative in a suitable solvent (e.g., DMSO, PBS).
-
Reaction Initiation: In a cuvette, mix the tetrazine solution with a molar excess (typically 10-fold or greater) of the TCO solution in a buffered aqueous solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 25 °C or 37 °C).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at the tetrazine's maximum absorption wavelength (typically around 520-540 nm) over time using a UV-Vis spectrophotometer.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess (TCO).
Protocol 2: ¹H NMR Spectroscopy (for SPAAC Reactions)
This method is often used for SPAAC reactions where the reactants may not have a convenient chromophore for UV-Vis analysis.
-
Reagent Preparation: Prepare solutions of the cyclooctyne and azide reactants in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube. Include an internal standard with a known concentration for quantification.
-
Reaction Initiation: Mix the reactant solutions in the NMR tube at a defined temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of reactant peaks and the appearance of product peaks.
-
Data Analysis: Integrate the characteristic peaks of the reactants and the internal standard at each time point to determine their concentrations. The second-order rate constant (k₂) is then determined by plotting the inverse of the limiting reactant's concentration versus time and fitting the data to a linear equation, where the slope is equal to k₂.
Visualizing the Workflow and Applications
To better understand the process of comparing and applying these bioorthogonal reactions, the following diagrams, created using the DOT language, illustrate a general experimental workflow and their application in studying cellular signaling pathways.
Caption: A generalized workflow for the kinetic comparison and application of bioorthogonal reactions.
Application in Signaling Pathways: Visualizing EGFR Signaling
Both methyltetrazine-TCO and SPAAC chemistries are invaluable tools for dissecting complex signaling cascades. For instance, they can be used to label and track receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.
The following diagrams illustrate how these reactions can be applied to study EGFR signaling.
Methyltetrazine-TCO in Pretargeted EGFR Imaging
Caption: Workflow for pretargeted PET imaging of EGFR using methyltetrazine-TCO ligation.
In this application, an antibody targeting EGFR is first conjugated with a TCO moiety and administered. After the antibody has bound to the EGFR on the cell surface and unbound antibody has cleared from circulation, a radiolabeled methyltetrazine probe is introduced. The rapid and specific in vivo reaction between the tetrazine and the TCO allows for targeted delivery of the radiolabel to the tumor cells for imaging.
SPAAC for Labeling and Tracking EGFR
Caption: Metabolic labeling and tracking of EGFR using SPAAC.
Here, cells are cultured with an azide-modified sugar, which is metabolically incorporated into the glycans of proteins, including EGFR. A cyclooctyne conjugated to a fluorophore is then added to the cells. The SPAAC reaction between the azide on the EGFR glycans and the cyclooctyne-fluorophore allows for specific fluorescent labeling of the receptor. This enables researchers to track the localization, trafficking, and dynamics of EGFR in living cells using fluorescence microscopy.
Conclusion: Choosing the Right Tool for the Job
Both methyltetrazine-TCO ligation and SPAAC are exceptionally powerful bioorthogonal reactions with distinct kinetic profiles.
-
Methyltetrazine-TCO ligation stands out for its unparalleled speed. With second-order rate constants that can be orders of magnitude higher than those of SPAAC, it is the reaction of choice for applications requiring rapid labeling, especially at low concentrations of reactants or for capturing fast biological processes. This makes it particularly well-suited for in vivo imaging and other time-sensitive experiments.
-
SPAAC offers a broader range of reactivities that can be tuned by selecting different cyclooctyne derivatives. While generally slower than the methyltetrazine-TCO reaction, the more reactive cyclooctynes still provide excellent kinetics for many applications. The commercial availability of a wide variety of azide and cyclooctyne building blocks also makes SPAAC a versatile and accessible tool for many researchers.
Ultimately, the choice between these two premier bioorthogonal reactions will depend on the specific requirements of the experiment, including the desired reaction speed, the biological context, and the availability of reagents. By understanding the kinetic nuances and experimental considerations outlined in this guide, researchers can make informed decisions to harness the full potential of these remarkable chemical tools to unravel the complexities of biology.
Quantitative analysis of methyltetrazine labeling efficiency on proteins
In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of proteins is paramount. Among the bioorthogonal chemistries available, the inverse electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained dienophile, typically a trans-cyclooctene (TCO), has emerged as a powerful tool for protein conjugation. This guide provides a quantitative analysis of methyltetrazine labeling efficiency, compares its performance with alternative methods, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Performance of Methyltetrazine-TCO Ligation
The efficacy of methyltetrazine-TCO ligation is underscored by its exceptionally fast reaction kinetics and high specificity.[1] This bioorthogonal reaction proceeds rapidly without the need for a catalyst and can be performed under physiological conditions, making it ideal for labeling proteins in complex biological environments.[2][3]
Reaction Kinetics and Yield
The second-order rate constants for the iEDDA reaction between tetrazines and TCOs are among the highest reported for bioorthogonal reactions, ranging from 1 to 1 x 10^6 M⁻¹s⁻¹.[3][4] This rapid kinetics ensures efficient labeling even at low reactant concentrations.[5] The choice of substituents on the tetrazine ring significantly influences the reaction rate, with electron-withdrawing groups generally increasing the speed of the cycloaddition.[6] For instance, hydrogen-substituted tetrazines can exhibit rate constants up to 30,000 M⁻¹s⁻¹ with TCO, while methyl-substituted tetrazines are around 1000 M⁻¹s⁻¹.[4] Recent advancements have led to the development of tetrazine derivatives with reaction rates exceeding 10^6 M⁻¹s⁻¹, allowing for quantitative labeling in minutes.[7][8]
A direct comparison highlights the superior efficiency of the tetrazine-TCO ligation over traditional methods. In a study creating homodimeric protein-polymer conjugates, ligation of a TCO-modified protein to a bis-tetrazine polymer resulted in a 37-38% yield after only one hour. In contrast, the maleimide-thiol reaction with a bis-maleimide polymer yielded only 5% dimer after 24 hours.[9][10]
| Labeling Chemistry | Reactants | Reaction Time | Yield | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine-TCO Ligation | T4L-TCO + bis-tetrazine pNIPAAm | 1 hour | 38% | ~1000 M⁻¹s⁻¹ (for methyl-tetrazine) | [4][9][10] |
| Tetrazine-TCO Ligation | T4L-TCO + bis-tetrazine PEG | 1 hour | 37% | ~1000 M⁻¹s⁻¹ (for methyl-tetrazine) | [4][9][10] |
| Maleimide-Thiol Chemistry | V131C T4 Lysozyme + bis-maleimide pNIPAAm | 24 hours | 5% | - | [9][10] |
| Fluorinated Tetrazine Ligation | Tet4-(3F)-Ph-sfGFP + sTCO-PEG5k | < 5 minutes | Quantitative | > 10^6 M⁻¹s⁻¹ | [7] |
Stability of Tetrazine Derivatives
The stability of the tetrazine moiety is a critical factor for successful protein labeling, particularly for in vivo applications. While highly reactive tetrazines can be prone to degradation, more stable derivatives have been developed. For example, methyl-substituted tetrazines exhibit greater stability in blood serum compared to their more reactive, unsubstituted counterparts.[11] Researchers have synthesized and characterized a wide array of tetrazine amino acids, balancing high reactivity with sufficient stability for on-protein labeling over several days at room temperature.[7]
| Tetrazine Derivative | Key Feature | On-Protein Stability | Reference |
| Methyl-substituted Tetrazine | High stability in serum | >90% remaining after 10h in fetal bovine serum at 37°C | [11] |
| Alkyl and Aryl Tetrazines (Tet2, Tet3, Tet4) | Tunable reactivity and stability | Stable for protein labeling over multiple days at room temperature | [7] |
| Pyridyl-attached Tetrazines | Highly reactive | Must be kept cold or used within a few hours to maintain full reactivity | [7] |
Comparison with Alternative Labeling Methods
While methyltetrazine-TCO ligation offers significant advantages, other labeling methods are available for quantitative proteomics. Techniques like Tandem Mass Tags (TMT) and mTRAQ are widely used for relative and absolute quantification of proteins.[12][13] These methods involve chemically tagging peptides after protein digestion, which are then analyzed by mass spectrometry.[14] Unlike tetrazine ligation, which labels intact proteins, these methods are used for bottom-up proteomic analysis. The choice of method depends on the specific research question and experimental design.
| Method | Principle | Application | Advantages | Limitations |
| Methyltetrazine-TCO Ligation | Bioorthogonal cycloaddition on intact proteins | Site-specific labeling of proteins in vitro and in vivo, protein-protein conjugation, live cell imaging | Extremely fast kinetics, high specificity, biocompatible | Requires introduction of non-canonical amino acids or chemical modification of the protein |
| Tandem Mass Tags (TMT) | Isobaric labeling of peptides | Multiplexed quantitative proteomics | High multiplexing capability (up to 18-plex), precise relative quantification | Ratio distortion can occur, requires complex data analysis |
| mTRAQ | Isotopic labeling of peptides | MS1-based relative and absolute quantification | Improved MS2 spectral quality, can be combined with other methods like ICAT | Lower multiplexing capability compared to TMT |
Experimental Protocols
Reproducible and reliable data are essential for the quantitative analysis of protein labeling. Below are detailed methodologies for key experiments.
Protocol 1: Two-Step Protein Labeling with Methyltetrazine-NHS Ester and TCO-Dye
This protocol describes the functionalization of a protein with a methyltetrazine group via primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester, followed by ligation with a TCO-containing fluorescent dye.[15]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Methyltetrazine-NHS Ester
-
TCO-Dye (e.g., Cy3-PEG2-TCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Tetrazine Functionalization:
-
Prepare a stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Tetrazine:
-
Remove the unreacted Methyltetrazine-NHS ester using a spin desalting column.
-
-
TCO Ligation:
-
Add the TCO-Dye to the tetrazine-modified protein solution. A slight molar excess of the TCO-reagent can be used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[3]
-
-
Purification:
-
Purify the final labeled protein conjugate from excess TCO-Dye using size-exclusion chromatography or another suitable purification method.
-
Protocol 2: Determination of Second-Order Rate Constant (k₂)
This protocol outlines a method to determine the reaction kinetics of a tetrazine derivative with a TCO derivative using a stopped-flow spectrophotometer.[1]
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the tetrazine derivative in the reaction buffer at a known concentration (e.g., 10 µM).
-
Prepare a series of solutions of the TCO derivative in the reaction buffer at concentrations in large excess of the tetrazine (e.g., 100 µM, 200 µM, 400 µM).
-
-
Kinetic Measurement:
-
Rapidly mix the tetrazine solution with one of the TCO solutions in the stopped-flow instrument.
-
Monitor the decay of the tetrazine absorbance at its λmax (typically around 520 nm) over time.
-
Record the absorbance decay trace.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and obtain a more accurate k₂ from the slope of this plot.
-
Visualizing the Workflow and Chemistry
Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reaction and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Homodimeric Protein-Polymer Conjugates via the Tetrazine- trans-Cyclooctene Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 13. Quantitative analysis of mTRAQ-labeled proteome using full MS scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Evaluating the stability of methyltetrazine bioconjugates over time
The burgeoning field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles standing out for its exceptional kinetics and specificity.[1] Among the various tetrazine derivatives, methyltetrazines have garnered considerable attention due to their favorable balance of reactivity and stability, crucial for applications in complex biological environments.[2] This guide provides a comprehensive comparison of the stability of methyltetrazine bioconjugates over time, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagents for their specific needs.
The Stability-Reactivity Trade-Off
A fundamental principle in tetrazine chemistry is the inverse correlation between reaction kinetics and stability.[3][4] Generally, electron-withdrawing substituents on the tetrazine ring accelerate the iEDDA reaction but concurrently decrease the stability of the tetrazine moiety in aqueous environments.[5][6][7] Conversely, electron-donating groups, such as the methyl group in methyltetrazine, enhance stability, albeit often at the cost of slightly slower reaction rates compared to their more reactive counterparts.[2][8] This trade-off is a critical consideration for experimental design, particularly for in vivo applications or experiments requiring long incubation times.[5][9]
Comparative Stability of Tetrazine Derivatives
The stability of tetrazine derivatives is highly dependent on their substitution pattern and the surrounding environment. The following tables summarize the stability of various methyltetrazine derivatives in comparison to other commonly used tetrazines in different biological media.
Table 1: Stability of Various Tetrazines in Phosphate-Buffered Saline (PBS)
| Tetrazine Derivative | % Remaining after 10h (37°C) | % Remaining after 14h (37°C) | Reference |
| Methylphenyltetrazine | >95% | - | [10] |
| Dimethyltetrazine | - | ~50% | [3] |
| Alkyl-substituted tetrazines | >85% | - | [3] |
| Dipyridyl-tetrazine | - | Degraded | [3] |
| Phenyl tetrazines | >75% (after 12h) | - | [5][9] |
| Pyridyl tetrazines | Degraded (60-85% after 12h) | - | [5][9] |
| Triazolyl-tetrazine | >92% (after 12h) | - | [4] |
Table 2: Stability of Various Tetrazines in Fetal Bovine Serum (FBS)
| Tetrazine Derivative | Conditions | % Remaining | Reference |
| Triazolyl-tetrazine | 37°C, 12h | >92% | [4] |
| Triazolyl-tetrazine | 37°C, 48h | ~63% | [4] |
| Methyl-tetrazine | 37°C, 12h | >92% | [4] |
| Methyl-tetrazine | 37°C, 48h | ~63% | [4] |
| Pyridyl-tetrazine | 37°C, 12h | <10% | [4] |
| Monosubstituted tetrazine | 37°C, 12h | <10% | [4] |
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioconjugation reagents. Below are detailed methodologies for key experiments used to evaluate the stability and reaction kinetics of methyltetrazine bioconjugates.
Protocol 1: Evaluation of Tetrazine Stability in Biological Media
This protocol outlines the procedure for assessing the stability of a tetrazine derivative in a biological medium such as PBS or cell culture medium supplemented with FBS.
-
Reagent Preparation:
-
Incubation:
-
Incubate the tetrazine solution at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the solution.[4]
-
-
Analysis:
-
For spectrophotometric analysis, measure the absorbance of the tetrazine at its characteristic wavelength (typically between 510-540 nm).[1][5][9]
-
For LC-MS analysis, quench any potential degradation by flash freezing or immediate analysis. Analyze the remaining concentration of the intact tetrazine derivative.[1]
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time to determine its stability profile.[1]
-
Protocol 2: Determination of Second-Order Rate Constants (k₂)
This protocol describes the method for quantifying the reaction kinetics of a tetrazine with a dienophile (e.g., trans-cyclooctene, TCO).
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine derivative and the TCO derivative in a suitable solvent (e.g., PBS or the solvent used for the stability assay).
-
-
Kinetic Measurement:
-
Ensure one reactant is in pseudo-first-order excess (typically the TCO derivative).
-
Rapidly mix the two solutions in a spectrophotometer cuvette.
-
Monitor the decrease in the characteristic absorbance of the tetrazine over time.[1]
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [TCO].[1]
-
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for evaluating the stability and reaction kinetics of methyltetrazine bioconjugates.
Caption: Workflow for evaluating the stability of methyltetrazine bioconjugates.
Caption: Workflow for determining the reaction kinetics of methyltetrazine bioconjugates.
Conclusion
The stability of methyltetrazine bioconjugates is a critical parameter that dictates their utility in various biological applications. While the inherent trade-off between reactivity and stability necessitates careful consideration, the enhanced stability of methyl-substituted tetrazines makes them a robust choice for many bioconjugation strategies. This guide provides a framework for researchers to objectively evaluate and compare the stability of different tetrazine derivatives, enabling the informed selection of reagents for successful and reproducible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Methyltetrazine-Amine Hydrochloride Sets a New Standard in Bioconjugation
For Immediate Release
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and overall success of complex biomolecular constructs such as antibody-drug conjugates (ADCs). This guide provides a comprehensive, data-driven comparison of methyltetrazine-amine hydrochloride, a key player in bioorthogonal chemistry, against traditional amine- and thiol-reactive linkers, namely N-hydroxysuccinimide (NHS) esters and maleimides. Our analysis reveals that the inverse electron demand Diels-Alder (iEDDA) cycloaddition enabled by methyltetrazine linkers offers significant advantages in terms of reaction speed, stability, and bioorthogonality, establishing it as a superior choice for many applications in research, diagnostics, and therapeutics.
Executive Summary
The landscape of bioconjugation is rapidly evolving, moving towards strategies that offer greater precision, efficiency, and stability. This compound, which participates in the "click chemistry" reaction with trans-cyclooctene (TCO), stands out for its exceptionally fast kinetics and high specificity. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts. In contrast, while widely used, NHS esters and maleimides present challenges such as hydrolytic instability and the potential for off-target reactions and conjugate instability, respectively. This comparison demonstrates the superior performance of the methyltetrazine-TCO ligation, providing a robust and reliable method for the creation of well-defined bioconjugates.
Performance Comparison: A Data-Driven Analysis
The efficacy of a bioconjugation strategy is determined by several key parameters, including reaction kinetics, stability of the resulting conjugate, and the overall efficiency of the process. The following tables summarize the quantitative data comparing methyltetrazine-TCO ligation with maleimide-thiol and NHS ester-amine chemistries.
Table 1: Comparative Analysis of Bioconjugation Linker Performance
| Feature | Methyltetrazine-TCO Ligation (iEDDA) | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| Reaction Type | Inverse Electron Demand Diels-Alder Cycloaddition | Michael Addition | Acylation |
| Target Functional Group | trans-cyclooctene (TCO) | Thiol (e.g., Cysteine) | Primary Amine (e.g., Lysine) |
| Bioorthogonality | High | Moderate (potential cross-reactivity) | Low (reacts with any accessible primary amine) |
| Reaction pH | 4.0 - 7.5 | 6.5 - 7.5[1] | 7.0 - 9.0[2] |
| Catalyst Required | No | No | No |
| Reaction Speed | Very Fast | Fast | Moderate |
| Yield | High to Quantitative | High | Variable |
| Stability of Linkage | High | Moderate (susceptible to retro-Michael addition)[1][3] | Moderate (susceptible to hydrolysis) |
Table 2: Kinetic and Stability Data of Bioconjugation Chemistries
| Parameter | Methyltetrazine-TCO Ligation | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| Second-Order Rate Constant (k) | Up to 30,000 M⁻¹s⁻¹ (with H-substituted tetrazines)[4][5]; 2,000 M⁻¹s⁻¹ (with 3,6-diaryl-s-tetrazines)[6] | 2.6 - 77 M⁻¹s⁻¹[7] | Generally slower than tetrazine and maleimide reactions |
| Plasma Stability | High[8] | Variable; can be unstable due to thiol exchange[3][8][9][10] | Generally stable amide bond, but NHS ester itself is hydrolytically unstable |
| Key Stability Concerns | Generally very stable | Retro-Michael reaction leading to deconjugation[1] | Hydrolysis of the NHS ester before conjugation[2][11] |
Visualizing the Chemistries and Workflows
To further elucidate the principles and processes discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for each of the discussed conjugation chemistries.
Protocol 1: Methyltetrazine-TCO Ligation
This protocol describes the conjugation of a TCO-modified biomolecule with a this compound linker that has been functionalized, for example, with a payload via its amine group.
Materials:
-
TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Methyltetrazine-functionalized molecule.
-
Reaction buffer (azide-free).
Procedure:
-
Prepare the TCO-activated biomolecule and the methyltetrazine-containing molecule separately.
-
Combine the TCO-modified biomolecule and the methyltetrazine-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine reagent is often used.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the labeling of a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a degassed, amine-free buffer (e.g., phosphate buffer, pH 6.5-7.5).[1]
-
Maleimide reagent dissolved in an organic solvent (e.g., DMSO or DMF).
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.
-
Desalting column.
Procedure:
-
Prepare the protein solution in the appropriate degassed buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP.
-
Dissolve the maleimide reagent in a minimal amount of DMSO or DMF to create a stock solution.
-
Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using a desalting column to remove unreacted maleimide.
-
Characterize the conjugate to determine the extent of labeling.
Protocol 3: NHS Ester-Amine Conjugation
This protocol describes the conjugation of a molecule containing an NHS ester to a protein with accessible primary amines.[12]
Materials:
-
Protein with accessible primary amines in an amine-free buffer (e.g., phosphate buffer, pH 7.0-9.0).
-
NHS ester dissolved in an organic solvent (e.g., DMSO or DMF).[12]
-
Desalting column.
Procedure:
-
Prepare the protein solution in the appropriate amine-free buffer.
-
Dissolve the NHS ester in a minimal amount of DMSO or DMF to create a stock solution.[12]
-
Add the NHS ester stock solution to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the conjugate using a desalting column to remove unreacted NHS ester and byproducts.
Conclusion
The data and protocols presented in this guide highlight the distinct advantages of this compound-based bioconjugation. The iEDDA reaction it facilitates is characterized by unparalleled speed, high efficiency, and exceptional bioorthogonality, making it a powerful tool for creating stable and well-defined bioconjugates. While maleimide and NHS ester chemistries remain valuable for specific applications, their limitations in terms of conjugate stability and specificity can be significant hurdles. For researchers, scientists, and drug development professionals seeking to push the boundaries of what is possible with bioconjugation, this compound and the associated click chemistry represent a clear path toward more robust and effective biomolecular constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Assessing the Specificity of Methyltetrazine Probes in Complex Biological Environments: A Comparative Guide
For researchers, scientists, and drug development professionals, the fidelity of bioorthogonal labeling is paramount. This guide provides a comparative assessment of methyltetrazine probes, focusing on their cross-reactivity in complex biological samples. We delve into the experimental data that underscores their high specificity and provide detailed protocols for their evaluation.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is renowned for its exceptional speed and selectivity, forming the cornerstone of modern bioorthogonal chemistry. Methyltetrazine-functionalized probes are frequently employed for their balance of reactivity and physiological stability. This guide will compare methyltetrazine probes with other common tetrazine derivatives and outline the methodologies to assess their performance in intricate biological milieu.
Comparative Analysis of Tetrazine Probes
The choice of a tetrazine probe is often a trade-off between reaction kinetics and stability. While highly reactive probes are ideal for detecting low-abundance targets, they may exhibit reduced stability in physiological media. The following table summarizes the key performance characteristics of methyltetrazine in comparison to other tetrazine derivatives.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability in DMEM + 10% FBS (48h, 37°C) | Key Characteristics |
| Methyltetrazine (Me-Tz) | ~1,000 - 5,000 | >63% remaining | Good balance of stability and reactivity. |
| Phenyltetrazine (Ph-Tz) | ~1,000 | High | More stable but less reactive than Me-Tz. |
| Pyridyltetrazine (Py-Tz) | ~3,300 - 2,000 | <13% remaining | High reactivity but poor stability. |
| H-Tetrazine (H-Tz) | High | <13% remaining | Very reactive but unstable. |
| Triazolyl-tetrazine | ~10,332 | >63% remaining | Offers both high stability and high reactivity. |
Assessing Cross-Reactivity in Biological Samples
The hallmark of a bioorthogonal reaction is its inertness to the vast array of functional groups present in biological systems. The tetrazine-TCO ligation is widely regarded as highly specific, with no known reactivity towards endogenous biomolecules such as thiols or amines. However, rigorous validation is crucial for any new probe or application. Mass spectrometry-based proteomics is the gold standard for identifying off-target protein labeling.
Experimental Protocol: Proteomic Analysis of Off-Target Labeling
This protocol outlines a general workflow to identify proteins that are non-specifically labeled by a methyltetrazine probe in a complex proteome.
1. Sample Preparation:
- Culture human cell lines (e.g., HeLa, HEK293T) and harvest cell lysates.
- Treat the lysate with the methyltetrazine probe at a concentration and for a duration relevant to the intended application.
- As a negative control, treat a separate lysate sample with a vehicle control.
2. Bioorthogonal Labeling and Enrichment:
- Introduce a TCO-functionalized reporter tag (e.g., TCO-biotin) to the probe-treated and control lysates to label the methyltetrazine-tagged proteins.
- Enrich the biotinylated proteins using streptavidin-coated beads.
- Thoroughly wash the beads to remove non-specifically bound proteins.
3. Mass Spectrometry Analysis:
- Elute the captured proteins from the beads.
- Digest the proteins into peptides using trypsin.
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Identify and quantify the proteins in both the probe-treated and control samples.
- Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential off-target interactions.
Signaling Pathways and Experimental Workflows
To visualize the logic of cross-reactivity assessment and the bioorthogonal reaction itself, the following diagrams are provided.
Conclusion
Methyltetrazine probes offer a robust and highly specific tool for chemical biology and drug development. Their favorable balance of reactivity and stability makes them suitable for a wide range of applications. While the inherent selectivity of the iEDDA reaction minimizes off-target effects, rigorous assessment using proteomic approaches is recommended to validate their use in new and complex biological systems. The methodologies outlined in this guide provide a framework for the objective evaluation of methyltetrazine probe performance, ensuring high-fidelity labeling in your research.
A Critical Review of Methyltetrazine-Based Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained alkene, often referred to as tetrazine ligation, has emerged as a particularly powerful tool for researchers in life sciences and drug development.[1][2][3] Its exceptional kinetics and biocompatibility have propelled its use in a wide array of applications, from cellular imaging to the construction of complex biotherapeutics.[2][4][5][6]
This guide provides a critical review of methyltetrazine-based bioconjugation, offering a comparison with other techniques and presenting supporting experimental data. Detailed methodologies for key experiments are also provided to facilitate practical implementation.
The Unprecedented Kinetics of Tetrazine Ligation
Methyltetrazine-based bioconjugation relies on the iEDDA reaction, a cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (a strained alkene such as trans-cyclooctene (TCO), norbornene, or cyclopropene).[4][5][6][7] This reaction is characterized by its extraordinarily fast kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions currently available.[3][8] This rapid reactivity allows for efficient conjugation even at low concentrations of reactants, a crucial advantage for in vivo applications where concentrations of biomolecules can be limited.[1]
The reaction is highly chemoselective, meaning the tetrazine and its dienophile partner will not react with other functional groups typically found in biological systems.[4][5][6] Furthermore, the reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for cytotoxic catalysts like copper, which is a significant advantage over the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5][6]
Data Presentation: A Comparative Look at Reaction Kinetics and Stability
The choice of both the tetrazine derivative and the strained alkene significantly impacts the reaction kinetics and the stability of the reactants. The following tables summarize key quantitative data to aid in the selection of the appropriate reagents for a specific application.
Table 1: Second-Order Rate Constants (k) for Various Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| General Range | TCO | 1 - 1 x 10^6 | [3][8] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [8] |
| Methyl-substituted tetrazines | TCO | ~1000 | [8] |
| Dipyridal tetrazine | TCO | 2000 (±400) | [8] |
| ATTO-tetrazines | TCO | up to 1000 | [8] |
| Phenyl methyl tetrazine | Norbornene | < 0.3 | [9] |
| Pyridyl tetrazines | Norbornene | ~1 - 10 | [9] |
| 3-amidomethyl substituted methylcyclopropene | tert-butyl substituted tetrazine | Faster than TCO | [10] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Conditions | Stability | Reference |
| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~50% hydrolysis in 14 h | [11] |
| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | Half-life of 9.6 h | [11] |
| Alkyl- or pyridinyl-substituted tetrazines | PBS, 37°C | >85% maintained for 10 h | [11] |
| Dipyridyl-s-tetrazines & Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 12 h | 60-85% degraded | [9] |
| Pyridyl tetrazines & Phenyl tetrazines | 1:9 DMSO/PBS, 12 h | >75% remaining | [9] |
| Hydroxyl-substituted tetrazines | 1:9 DMSO/PBS, 12 h | Marginal degradation | [9] |
| Methyltetrazine | pH 10, TCEP, CuAAC cocktail, 24h | Unstable | [12] |
Note: The reactivity and stability of tetrazines are often inversely correlated; more reactive tetrazines tend to be less stable.[11]
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows associated with methyltetrazine-based bioconjugation.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyltetrazine-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyltetrazine-amine hydrochloride, a reagent commonly used in bioconjugation and click chemistry. Adherence to these procedures is paramount for ensuring personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) as outlined in the substance's Safety Data Sheet (SDS). Standard PPE includes nitrile gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Core Disposal Principle: Hazardous Waste Collection
The universally recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. In-laboratory chemical neutralization or inactivation is not recommended without a specifically validated protocol, as the decomposition products may be unknown and potentially hazardous[1].
Key Disposal Information Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Primary Disposal Method | Collection for licensed hazardous waste disposal | [1][2] |
| Recommended Container | Tightly sealed, chemically compatible, and clearly labeled hazardous waste container | [1][2] |
| Incompatible Substances | Strong oxidizing agents | [1] |
| Waste Storage | Cool, dry, well-ventilated designated Satellite Accumulation Area away from incompatible materials | [1] |
| Spill Cleanup | Absorb with inert material, collect in hazardous waste container, and clean the area with a suitable solvent. | [2] |
Step-by-Step Disposal Protocol
This protocol details the standard operating procedure for the collection and disposal of this compound waste.
Materials Required:
-
Appropriate PPE (nitrile gloves, safety goggles, lab coat)
-
Designated hazardous waste container (chemically compatible, e.g., HDPE)
-
Hazardous waste labels/tags (as required by your institution)
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup
-
Secondary containment for the waste container
Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated disposable materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container[1][2].
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[2].
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound"[2].
-
Include any other information required by your institution, such as the concentration, quantity, and date of accumulation.
-
-
Secure Storage:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated and secure Satellite Accumulation Area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill and absorb it using an inert material like vermiculite or sand[2].
-
Carefully collect the absorbed material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste[1].
-
-
Final Disposal:
-
Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor[1].
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[1].
-
Chemical Reactivity Considerations (For Informational Purposes)
While not recommended for routine disposal, understanding the chemical reactivity of this compound can provide insight into its properties.
-
Amine Hydrochloride Neutralization: The amine hydrochloride group is acidic. In principle, it can be neutralized by the slow addition of a weak base, such as sodium bicarbonate, to a dilute aqueous solution. However, this should not be attempted for waste disposal, as the waste may contain other contaminants that are incompatible with this procedure[3][4].
-
Tetrazine Moiety Reactivity: The tetrazine ring is a key functional group in click chemistry. It undergoes a rapid and irreversible inverse-electron-demand Diels-Alder reaction with strained alkenes and alkynes, such as trans-cyclooctenes (TCO)[5][6]. This reaction leads to the chemical transformation of the tetrazine. Additionally, some tetrazines can be degraded by exposure to light (photolysis)[7]. These reactions are the basis of the chemical's utility but are not validated as methods for waste treatment in a standard laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the standard and approved workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. researchgate.net [researchgate.net]
- 6. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine as a general phototrigger to turn on fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyltetrazine-amine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyltetrazine-amine hydrochloride, a key reagent in bioconjugation and click chemistry. Adherence to these guidelines is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
Essential Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential skin, eye, and respiratory irritation. Some tetrazine compounds are also classified as self-reactive. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. For prolonged or immersive contact, consider thicker, chemical-resistant gloves. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures to ensure the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a chemical fume hood to control potential dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing paper for portioning the required amount.
-
Handle the compound gently to minimize the creation of airborne dust.
-
-
Dissolution and Reaction Setup:
-
When dissolving the hydrochloride salt, be aware of its solubility characteristics.
-
Add the solid to the solvent slowly while stirring to ensure proper mixing.
-
If the reaction is to be performed in an aqueous buffer, be mindful that the stability of the methyltetrazine moiety is improved in its hydrochloride salt form.[2]
-
Keep the reaction vessel covered to the extent possible to prevent contamination and minimize exposure.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands with soap and water after removing gloves.[1]
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatible.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
